2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLISIPGZGQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393438 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-05-2 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Properties of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2,6-dichloro-3-chlorosulfonyl-benzoic acid is limited in publicly accessible literature. This guide is compiled based on the established properties of its constituent functional groups, data from structurally similar compounds, and theoretical predictions. All predicted data should be verified through experimental analysis.
Chemical and Physical Properties
This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms, a carboxylic acid group, and a chlorosulfonyl group, dictates its chemical and physical characteristics. The presence of these functional groups suggests high reactivity, particularly at the sulfonyl chloride moiety.
Table 1: General and Predicted Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₇H₃Cl₃O₄S | - |
| Molecular Weight | 289.52 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General property of similar aromatic acids |
| Melting Point | Data not available. Likely to be relatively high due to molecular weight and potential for intermolecular interactions. | - |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | - |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents. | Based on the polarity of functional groups |
| Predicted pKa | The carboxylic acid proton is predicted to be acidic due to the electron-withdrawing effects of the chlorine and chlorosulfonyl groups. | Theoretical Prediction |
| Predicted XlogP | 2.7 | PubChemLite |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic region: Two doublets corresponding to the two aromatic protons. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents. Carboxylic acid proton: A broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic region: Six distinct signals for the benzene ring carbons, with those attached to electronegative groups appearing further downfield. Carbonyl carbon: A signal in the range of 165-185 ppm. |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹.- C=O stretch (carbonyl): Strong absorption around 1700 cm⁻¹.- S=O stretch (sulfonyl chloride): Two strong absorptions around 1375 and 1185 cm⁻¹.- C-Cl stretch: Absorptions in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 288 (for ³⁵Cl isotopes). Isotopic pattern characteristic of three chlorine atoms. Fragmentation may involve the loss of Cl, SO₂, and COOH. |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry reactions. The primary challenge lies in the regioselective introduction of the chlorosulfonyl group onto the 2,6-dichlorobenzoic acid backbone.
A general approach involves the chlorosulfonation of 2,6-dichlorobenzoic acid.
Caption: Hypothetical synthesis workflow for this compound.
The reactivity of this molecule is dominated by the highly electrophilic sulfonyl chloride group, making it a valuable intermediate for the synthesis of various derivatives.
Caption: Key reactivity pathways of this compound.
Experimental Protocols (General)
Due to the absence of specific literature, the following are generalized protocols that would likely form the basis for the synthesis and analysis of this compound.
General Synthesis Protocol: Chlorosulfonation of 2,6-Dichlorobenzoic Acid
-
Reaction Setup: In a fume hood, a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl and SO₂) is charged with 2,6-dichlorobenzoic acid.
-
Addition of Reagent: An excess of chlorosulfonic acid is added dropwise to the stirred starting material at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction: The reaction mixture is then slowly allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or ¹H NMR of quenched aliquots).
-
Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified, for example, by recrystallization from a suitable solvent system.
General Analytical Protocol: Characterization
-
NMR Spectroscopy: A sample of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, likely with a soft ionization technique to observe the molecular ion.
-
Infrared Spectroscopy: An IR spectrum of the solid product (e.g., as a KBr pellet) is recorded to identify the characteristic functional group vibrations.
-
Purity Analysis: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or any associated signaling pathways for this compound. However, the structural motifs present in the molecule are found in various biologically active compounds.
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Substituted Benzoic Acids: Many substituted benzoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific nature and position of the substituents are critical in determining the biological effect.
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Sulfonamides: The sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of drugs with diverse therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents.
Any investigation into the biological effects of this compound would be novel research. A logical starting point would be to screen the compound in various biological assays to identify any potential therapeutic activities.
Safety and Handling
Aromatic sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.
-
Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid, which are also corrosive.
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.
This technical guide provides a comprehensive overview of the known and predicted properties of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, while emphasizing the need for further experimental validation.
In-Depth Technical Guide: 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, structural information, and key data points relevant to research and development.
Chemical Identity and Structure
Chemical Name: 2,6-dichloro-3-(chlorosulfonyl)benzoic acid[1][2][3]
Molecular Formula: C₇H₃Cl₃O₄S[1][2][3]
Structure:
The molecular structure consists of a benzoic acid core substituted with two chlorine atoms at the 2 and 6 positions and a chlorosulfonyl group at the 3 position. This arrangement of electron-withdrawing groups significantly influences the reactivity of the molecule.[1][2]
Structural Representation:
Physicochemical and Predicted Data
While extensive experimental data for this specific isomer is limited in publicly available literature, predicted values provide valuable insights for research applications. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 289.52 g/mol | |
| Monoisotopic Mass | 287.88177 Da | [3] |
| XlogP (Predicted) | 2.7 | [3] |
| CAS Registry Number® | 53553-05-2 | [1][2] |
| Predicted Collision Cross Section (Ų) | ||
| [M+H]⁺ | 145.8 | [3] |
| [M+Na]⁺ | 157.1 | [3] |
| [M-H]⁻ | 148.5 | [3] |
Synthesis and Reactivity
This compound is a highly reactive compound, primarily due to the presence of the electrophilic chlorosulfonyl group and the carboxylic acid functionality.[1][2] Its synthesis and subsequent reactions are central to its utility in organic chemistry.
General Synthesis Approach
Illustrative Synthetic Pathway:
The following diagram illustrates a plausible synthetic route.
Caption: Plausible synthetic pathway for this compound.
Key Reactivity
The primary site of reactivity is the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This allows for the facile synthesis of a variety of sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.[4][5] The general reaction involves the displacement of the chloride on the sulfonyl group by an amine.
Experimental Protocols: Synthesis of Sulfonamides (General Procedure)
While a specific protocol for the use of this compound is not detailed, the following represents a general and widely adopted method for the synthesis of sulfonamides from sulfonyl chlorides, which is directly applicable.
Objective: To synthesize a sulfonamide derivative via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
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Primary or secondary amine of choice
-
A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
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Deionized water
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Brine solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: To the stirred solution, add the amine (1-1.2 equivalents) followed by the base (1.5-2 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be required for less reactive amines.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).
-
Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by water, and finally a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Characterization: Characterize the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Applications in Drug Development
The primary application of this compound in drug development lies in its role as a versatile building block for the synthesis of sulfonamide-containing molecules. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4][5][6] The ability to readily introduce the dichlorinated and sulfonated benzoic acid moiety allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Logical Workflow for Sulfonamide-Based Drug Discovery:
The following diagram illustrates the logical workflow from the starting material to the identification of a potential drug candidate.
Caption: Workflow for sulfonamide drug discovery starting from the core intermediate.
References
- 1. rsc.org [rsc.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (C7H3Cl3O4S) [pubchemlite.lcsb.uni.lu]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid from dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a polysubstituted benzene derivative featuring two chlorine atoms, a carboxylic acid group, and a reactive chlorosulfonyl moiety. The presence of these functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including novel pharmaceutical agents. The chlorosulfonyl group, in particular, is a versatile functional handle that can be readily converted into sulfonamides, sulfonate esters, and other derivatives, allowing for the exploration of a wide range of chemical space in drug discovery programs.
Theoretical Reaction Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound from 2,6-dichlorobenzoic acid would proceed via an electrophilic aromatic substitution (EAS) reaction, specifically, a chlorosulfonation. In this reaction, the chlorosulfonium ion (ClSO2+) or a related electrophilic species, generated from chlorosulfonic acid, attacks the aromatic ring.
Directing Effects of Substituents
The regioselectivity of the chlorosulfonation of 2,6-dichlorobenzoic acid is governed by the directing effects of the existing substituents on the benzene ring:
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Carboxylic Acid Group (-COOH): This group is a deactivating, meta-director. It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming substituents to the positions meta to it (C3 and C5).
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Chlorine Atoms (-Cl): Chlorine is a deactivating but ortho, para-directing group. While it withdraws electron density through its inductive effect, it can donate electron density through resonance. The chloro group at C2 directs incoming electrophiles to its ortho (C3) and para (C4) positions. The chloro group at C6 directs to its ortho (C5) and para (C4) positions.
Considering these combined effects, the incoming chlorosulfonyl group is predicted to substitute at the C3 or C5 position. These positions are meta to the strongly deactivating carboxyl group and ortho to one of the chloro groups. Therefore, the formation of this compound is a chemically plausible outcome.
The logical relationship of the directing effects can be visualized as follows:
The Untapped Potential of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid: A Technical Primer for Medicinal Chemistry
Disclaimer: Publicly available scientific literature on the specific medicinal chemistry applications of 2,6-dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2) is limited. This guide, therefore, presents a forward-looking perspective, extrapolating the potential of this building block based on the well-established reactivity of its constituent functional groups and by drawing parallels with structurally related and extensively studied analogs. The experimental protocols and data presented herein are illustrative and intended to guide future research endeavors.
Introduction: A Building Block of Interest
This compound is a polyfunctional aromatic compound poised for significant utility in medicinal chemistry. Its unique arrangement of a carboxylic acid, a chlorosulfonyl group, and two chlorine atoms on a benzene ring offers a versatile platform for the synthesis of diverse molecular scaffolds. The sterically hindered environment provided by the 2,6-dichloro substitution pattern, combined with the reactive handles at the 1 and 3 positions, presents an opportunity for the creation of novel chemical entities with potentially unique pharmacological profiles.
The acidic carboxylic acid moiety allows for the formation of amides and esters, while the highly reactive chlorosulfonyl group is a precursor to a wide array of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. This dual reactivity, modulated by the electronic effects of the chlorine substituents, makes this compound a compelling starting point for the exploration of new therapeutic agents.
Physicochemical Properties and Reactivity
The chemical behavior of this compound is dictated by its distinct functional groups. The chlorosulfonyl group is a powerful electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The carboxylic acid can be readily converted to its corresponding acid chloride or activated with coupling agents to facilitate amide bond formation. The chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution but can influence the overall electronic properties and conformational preferences of the molecule and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53553-05-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₃Cl₃O₄S | Calculated |
| Molecular Weight | 289.52 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in organic solvents (e.g., THF, DMF, Acetone) (predicted) | --- |
Synthetic Utility and Derivatization
The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for the generation of compound libraries. The orthogonal reactivity of the carboxylic acid and chlorosulfonyl groups allows for a stepwise and controlled derivatization strategy.
Formation of Sulfonamides
The reaction of the chlorosulfonyl group with a diverse range of primary and secondary amines is a cornerstone of its synthetic potential. This reaction, typically carried out in the presence of a base, yields sulfonamides, a privileged scaffold in drug discovery known for a wide spectrum of biological activities.
Amide Bond Formation
The carboxylic acid functionality can be readily coupled with amines to form amides. This can be achieved by first converting the carboxylic acid to the more reactive acyl chloride, or by using standard peptide coupling reagents.
A potential synthetic workflow for the differential functionalization of this compound is depicted below:
Hypothetical Biological Activities and Data
While no specific biological data for derivatives of this compound has been reported, the structural motifs that can be generated are present in numerous biologically active molecules. For instance, sulfonamides are known to target carbonic anhydrases, proteases, and kinases. The dichlorinated benzoic acid core is present in drugs with anti-inflammatory and diuretic properties.
A hypothetical screening cascade for a library of compounds derived from this building block could target a kinase, a common target in oncology. The expected data from such a screen is presented in the table below.
Table 2: Hypothetical Biological Data for a Kinase Inhibitor Library
| Compound ID | R¹ Group (from Amine) | R² Group (from Amine) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| DCSBA-001 | 4-Fluoroaniline | (S)-3-Aminopiperidine | 150 | 1.2 |
| DCSBA-002 | Cyclopropylamine | Morpholine | 85 | 0.7 |
| DCSBA-003 | Aniline | 4-(Aminomethyl)pyridine | 25 | 0.2 |
| DCSBA-004 | tert-Butylamine | Pyrrolidine | >1000 | >10 |
| DCSBA-005 | 2-Methoxyethylamine | N-Methylpiperazine | 320 | 2.5 |
Potential Signaling Pathway Modulation
Derivatives of this compound, particularly those designed as kinase inhibitors, could modulate critical intracellular signaling pathways implicated in diseases such as cancer. A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival and proliferative signals.
Experimental Protocols
The following are generalized, illustrative protocols for the synthesis of derivatives of this compound. Researchers should optimize these procedures for specific substrates.
Protocol 1: General Procedure for the Synthesis of Sulfonamide-Carboxylic Acid Intermediates
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq).
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Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 eq) or diisopropylethylamine (DIEA) (1.5 eq), dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide-carboxylic acid intermediate.
Protocol 2: General Procedure for the Synthesis of Final Diamide-Sulfonamide Derivatives
-
Activation: To a solution of the sulfonamide-carboxylic acid intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a peptide coupling agent such as HATU (1.2 eq) and a base like DIEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated intermediate solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC to yield the final diamide-sulfonamide derivative.
Conclusion and Future Directions
This compound represents an under-explored building block with significant potential for the discovery of novel therapeutic agents. The strategic placement of its reactive functional groups, coupled with the influence of the dichloro substitution pattern, offers a unique entry point into new chemical space. The synthetic versatility and the established importance of the resulting sulfonamide and amide motifs in medicinal chemistry underscore the value of this compound for future drug discovery programs.
Further research is warranted to synthesize and screen libraries of compounds derived from this scaffold against a variety of biological targets. Such studies will be instrumental in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising, yet largely uninvestigated, chemical entity.
Potential Applications of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,6-dichloro-3-chlorosulfonyl-benzoic acid represent a class of chemical compounds with significant potential in medicinal chemistry and drug discovery. The inherent reactivity of the chlorosulfonyl group allows for the straightforward synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. While research directly focused on the this compound scaffold is limited, analysis of structurally related compounds, particularly isomers and analogues, suggests promising therapeutic applications. This technical guide consolidates the available information on analogous compounds to highlight the potential of this chemical core in developing novel therapeutic agents, particularly in the areas of anticancer, carbonic anhydrase inhibition, and antibacterial applications. Detailed hypothetical and generalized experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of dichloro and chlorosulfonyl functionalities onto this core, specifically in the 2,6-dichloro-3-chlorosulfonyl arrangement, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The chlorosulfonyl moiety is a versatile reactive handle, primarily for the synthesis of sulfonamides, a class of compounds with a well-established history in medicine. This guide explores the potential therapeutic applications of derivatives of this compound by examining the biological activities of structurally similar molecules.
Synthetic Pathways
The synthesis of derivatives from this compound typically proceeds through a two-step process: activation of the carboxylic acid and subsequent reaction of the chlorosulfonyl group.
Experimental Protocol: General Synthesis of 2,6-dichloro-3-sulfamoylbenzoic Acid Derivatives
This protocol is a generalized procedure based on standard organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 2,6-Dichlorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzoic acid (1.0 eq).
-
Add thionyl chloride (3.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,6-dichlorobenzoyl chloride can be used in the next step without further purification.
Step 2: Chlorosulfonation of 2,6-Dichlorobenzoyl Chloride
-
In a separate flask, cool chlorosulfonic acid (5.0 eq) to 0°C in an ice bath.
-
Slowly add the crude 2,6-dichlorobenzoyl chloride (1.0 eq) to the chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated product, 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product is dried under vacuum.
Step 3: Synthesis of Sulfonamide Derivatives
-
Dissolve the 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
In a separate flask, dissolve the desired amine (2.2 eq) in the same solvent.
-
Cool the amine solution to 0°C and slowly add the solution of 2,6-dichloro-3-chlorosulfonyl-benzoyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide derivative.
-
The product can be further purified by recrystallization or column chromatography.
Potential Therapeutic Applications
Based on the biological activities of structurally related dichlorinated benzoic acid and sulfonamide derivatives, the following therapeutic areas are of high interest for the derivatives of this compound.
Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. Certain CA isoforms are implicated in various pathologies, including glaucoma and cancer. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.
Table 1: Carbonic Anhydrase Inhibition Data for 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives
| Compound ID | R Group on Sulfonamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | Phenyl | 150 | 69.7 | 41.3 | 263 |
| 2 | 4-Hydroxyphenyl | 125 | 36.3 | 41.3 | - |
| 3 | 4-Chlorophenyl | 138 | 83.6 | 35.2 | - |
| 4 | 4-Fluorophenyl | 115 | 90.5 | 3.2 | - |
| 5 | 3,4-Dimethoxyphenyl | 98.2 | 10.7 | 10.7 | 11.8 |
| 6 | 3,4,5-Trimethoxyphenyl | 105 | 38.3 | 38.3 | 22.4 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Data is extrapolated from studies on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives for illustrative purposes.
Anticancer Activity
Various benzoic acid derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival. For instance, some sulfonamide derivatives act as inhibitors of kinases involved in cancer signaling pathways.
Table 2: In Vitro Anticancer Activity of Analogous Benzoic Acid Derivatives
| Compound Type | Cell Line | IC₅₀ (µM) |
| Dichlorinated Benzoic Acid Amide | HCT-116 (Colon) | 5.0 |
| Dichlorinated Benzoic Acid Amide | PC-3 (Prostate) | 2.14 |
| Substituted Benzoic Acid Sulfonamide | MCF-7 (Breast) | 18.22 |
| Substituted Benzoic Acid Sulfonamide | MDA-MB-231 (Breast) | 108.4 |
Data is compiled from various studies on dichlorinated and sulfonamide-containing benzoic acid derivatives and is for illustrative purposes.
Antibacterial Activity
Sulfonamides were among the first antimicrobial agents and continue to be relevant. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Table 3: Antibacterial Activity of Structurally Related Sulfonamides
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus (Gram-positive) | 15 - 25 |
| Bacillus subtilis (Gram-positive) | 12 - 22 |
| Escherichia coli (Gram-negative) | 10 - 20 |
| Pseudomonas aeruginosa (Gram-negative) | 8 - 18 |
Data represents a typical range of activity for active sulfonamide compounds and is for illustrative purposes.
Detailed Experimental Protocols for Biological Evaluation
Carbonic Anhydrase Inhibition Assay
A stopped-flow instrument can be used to measure the CO₂ hydration activity of carbonic anhydrase.
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
The enzyme solution (e.g., hCA II) is prepared in the same buffer.
-
The inhibitor stock solutions are prepared in DMSO and diluted with buffer.
-
The CO₂ substrate solution is prepared by bubbling CO₂ gas into water.
-
The assay is performed by mixing the enzyme solution (with or without the inhibitor) with the CO₂ substrate solution in the stopped-flow instrument.
-
The reaction is monitored by a pH indicator (e.g., phenol red) at a specific wavelength.
-
The initial rates of the reaction are determined, and the inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the disks on the surface of the agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disk. The size of the zone indicates the susceptibility of the bacteria to the compound.
Conclusion
While direct experimental data on the biological activities of this compound derivatives is not yet prevalent in the literature, the analysis of structurally similar compounds strongly suggests a high potential for this chemical scaffold in drug discovery. The synthetic accessibility of a diverse range of sulfonamide and sulfonate ester derivatives, coupled with the promising anticancer, carbonic anhydrase inhibitory, and antibacterial activities of analogous structures, warrants further investigation. The protocols and data presented in this guide are intended to serve as a foundation for researchers to explore the therapeutic potential of this promising class of compounds. Future studies should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis and manipulation of complex organic molecules are fundamental to advancing pharmaceutical research and development. Among these, 2,6-dichloro-3-chlorosulfonyl-benzoic acid and its analogs represent a class of compounds with significant potential, often serving as critical intermediates in the creation of novel therapeutic agents. However, their utility is matched by inherent chemical reactivity that necessitates a thorough understanding of their safe handling and emergency management. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for this compound, drawing upon data from structurally similar compounds to ensure a robust margin of safety in the laboratory.
Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 1B | Danger | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation.[2][3] |
Note: This classification is inferred from structurally similar compounds and should be treated as a conservative estimate.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the anticipated hazards.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, in conjunction with a full-face shield.[2] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Handle with gloves inspected prior to use. Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory | Respirator | Use only under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used. |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following procedures are recommended:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.[1][4][5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid formation of dust and aerosols.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[1][4]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from moisture. The compound is moisture-sensitive and reacts with water.[1][4]
-
Store in a designated corrosives area.[1]
Accidental Release Measures
In the event of a spill, the following protocol should be followed:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system.
-
Absorb: For small spills, absorb with an inert dry material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in an appropriate waste disposal container.
-
Neutralize (with caution): For larger spills, cautiously neutralize the residue with a dilute solution of sodium bicarbonate.
-
Clean-up: After absorption and neutralization, clean the spill area with water and a decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Reactivity Profile and Experimental Protocol
Sulfonyl chlorides are reactive compounds that readily undergo nucleophilic substitution. The primary reaction pathway of concern is hydrolysis, which produces the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive.
Representative Experimental Protocol: Synthesis of a Sulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine. This reaction is a common application of sulfonyl chlorides in drug discovery.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent in a separate dry flask. Transfer this solution to an addition funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
This guide provides a foundational understanding of the safety and handling precautions for this compound. Researchers, scientists, and drug development professionals are encouraged to use this information to foster a safe and productive laboratory environment. Always consult with your institution's environmental health and safety department for specific guidance and protocols.
References
Spectroscopic and Structural Elucidation of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed hypothetical experimental protocols for obtaining this data are also presented.
Predicted Spectroscopic Data
The structural features of this compound, including the highly substituted aromatic ring with strong electron-withdrawing groups, are expected to give rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to be simple, showing two distinct signals for the aromatic protons. The proton at the C5 position, being ortho to a chlorine atom and meta to the chlorosulfonyl and carboxylic acid groups, is expected to appear as a doublet. The proton at the C4 position, situated between the chlorosulfonyl group and a chlorine atom, is also predicted to be a doublet, likely shifted further downfield due to the strong deshielding effects of the adjacent substituents.
¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The aromatic carbons will have chemical shifts influenced by the attached substituents. Carbons directly bonded to chlorine and the chlorosulfonyl group will be significantly deshielded.
| ¹H NMR (Predicted) | |
| Chemical Shift (ppm) | Multiplicity |
| 8.1 - 8.3 | Doublet |
| 7.8 - 8.0 | Doublet |
| 12.0 - 14.0 (broad) | Singlet |
| ¹³C NMR (Predicted) |
| Chemical Shift (ppm) |
| 165 - 170 |
| 138 - 142 |
| 135 - 138 |
| 133 - 136 |
| 131 - 134 |
| 130 - 133 |
| 128 - 131 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent. The carbonyl (C=O) stretch of the carboxylic acid will also be a strong, sharp peak. The asymmetric and symmetric stretches of the sulfonyl chloride (S=O) will appear as two strong bands.
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 2500 - 3300 (broad) | O-H (Carboxylic acid) |
| 1680 - 1710 | C=O (Carboxylic acid) |
| 1370 - 1390 | S=O (Asymmetric stretch) |
| 1170 - 1190 | S=O (Symmetric stretch) |
| 1400 - 1600 | C=C (Aromatic) |
| 700 - 850 | C-Cl |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the exact mass of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed. Common fragmentation pathways would likely involve the loss of a chlorine atom, the chlorosulfonyl group, and the carboxylic acid group.
| Mass Spectrometry (Predicted) | |
| m/z | Fragment |
| 288 (and isotopes) | [M]⁺ |
| 253 | [M - Cl]⁺ |
| 189 | [M - SO₂Cl]⁺ |
| 243 | [M - COOH]⁺ |
Experimental Protocols
The following are detailed, hypothetical protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the compound.
-
For ¹³C NMR, a higher concentration is preferable; weigh 20-50 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum with a spectral width of approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the solid sample (typically less than 1 mg) into a capillary tube for direct insertion probe analysis.
-
Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).
-
-
Instrument Parameters :
-
Use an electron ionization (EI) source.
-
Set the electron energy to a standard value of 70 eV to induce fragmentation.[1][2][3]
-
The ion source temperature should be optimized to ensure volatilization without thermal decomposition (e.g., 150-250 °C).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
-
-
Data Analysis :
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Compare the obtained spectrum with spectral libraries if available.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
References
Navigating the Chemical Landscape of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide offers an in-depth analysis of the chemical stability and recommended storage conditions for 2,6-dichloro-3-chlorosulfonyl-benzoic acid (CAS 53553-05-2). This document is intended for researchers, scientists, and professionals in the field of drug development who may handle this or structurally similar compounds.
Disclaimer: Publicly available, specific experimental data on the chemical stability and degradation pathways of this compound is limited. The information presented herein is largely inferred from the known chemical properties of analogous compounds, including other chlorinated and sulfonylated benzoic acids, and general principles of organic chemistry. Empirical testing of the target compound under specific laboratory conditions is strongly recommended to determine its precise stability profile.
Inferred Chemical Stability and Reactivity Profile
Based on the functional groups present—a carboxylic acid, a sulfonyl chloride, and a dichlorinated benzene ring—this compound is expected to be a reactive and moisture-sensitive compound. The sulfonyl chloride group is particularly susceptible to hydrolysis.
| Parameter | Inferred Stability/Reactivity | Primary Hazard |
| Thermal Stability | Stable at ambient temperatures. Decomposition may occur at elevated temperatures, releasing toxic and corrosive gases such as hydrogen chloride, sulfur oxides, and carbon oxides. | Release of hazardous decomposition products upon heating. |
| Moisture Sensitivity | Highly sensitive to moisture. The chlorosulfonyl group will readily hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. | Hydrolysis produces corrosive hydrochloric acid. |
| Light Sensitivity | No specific data is available, but as with many complex organic molecules, prolonged exposure to UV light should be avoided to prevent potential degradation. | Potential for photodegradation. |
| Reactivity with Oxidizers | Incompatible with strong oxidizing agents. | Risk of vigorous or explosive reactions. |
| Reactivity with Bases | Incompatible with strong bases. The acidic carboxylic acid and reactive sulfonyl chloride will react exothermically with bases. | Strong exothermic reactions. |
| Reactivity with Alcohols | The chlorosulfonyl group will react with alcohols to form sulfonate esters. | Unintended derivatization of the compound. |
| Corrosivity | Expected to be corrosive to metals, especially in the presence of moisture due to the formation of hydrochloric and sulfonic acids. | Damage to equipment and storage containers. |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert, dry atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize degradation and reaction rates. |
| Container | Keep in a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap). | To prevent moisture ingress and reaction with the container material. |
| Location | Store in a well-ventilated area designated for corrosive and reactive chemicals. | To ensure proper ventilation and segregation from incompatible materials. |
| Incompatible Materials | Segregate from water, moisture, strong bases, strong oxidizing agents, and alcohols.[1][2] | To prevent hazardous reactions.[1][2] |
Experimental Protocol for Stability Assessment
The following is a general protocol for assessing the stability of a compound like this compound. This should be adapted based on available analytical instrumentation and specific experimental goals.
Objective: To determine the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, water)
-
Buffers of various pH values
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Forced Degradation Studies:
-
Hydrolysis: Dissolve the compound in a mixture of acetonitrile and water at different pH values (e.g., acidic, neutral, basic). Incubate samples at a controlled temperature (e.g., 40°C) and collect aliquots at various time points.
-
Oxidation: Dissolve the compound in a suitable solvent and treat with a controlled amount of an oxidizing agent (e.g., hydrogen peroxide). Monitor the reaction over time.
-
Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) and analyze for degradation products over time.
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., by neutralization or dilution).
-
Analyze the samples by HPLC to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining and identify major degradation products, potentially using mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time for each condition.
-
Determine the degradation kinetics if possible.
-
Propose degradation pathways based on the identified products.
-
Visualizing Potential Degradation and Handling Workflows
To further aid in the understanding of the handling and potential degradation of this compound, the following diagrams are provided.
Caption: Inferred hydrolytic degradation of this compound.
Caption: Recommended workflow for safe handling and storage.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,6-dichloro-3-chlorosulfonyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of sulfonamide derivatives from 2,6-dichloro-3-chlorosulfonyl-benzoic acid. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the sulfonamide functional group.[1][2] Sulfonamides are known to exhibit a wide range of therapeutic effects, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The described protocol is based on the well-established reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives from this compound. The yields and purity are illustrative and may vary depending on the specific amine used and the purification method employed.
| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Purity (%) |
| Aniline | 2,6-dichloro-3-(N-phenylsulfamoyl)benzoic acid | C₁₃H₉Cl₂NO₄S | 85 | >95 |
| Benzylamine | 3-(N-benzylsulfamoyl)-2,6-dichlorobenzoic acid | C₁₄H₁₁Cl₂NO₄S | 88 | >95 |
| Morpholine | 2,6-dichloro-3-(morpholinosulfonyl)benzoic acid | C₁₁H₁₁Cl₂NO₅S | 92 | >98 |
| Piperidine | 2,6-dichloro-3-(piperidine-1-sulfonyl)benzoic acid | C₁₂H₁₃Cl₂NO₄S | 90 | >98 |
Experimental Protocols
This section details the methodology for the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the desired primary or secondary amine in deionized water.
-
Addition of Base: To the amine solution, add 2.0 to 2.5 equivalents of sodium carbonate and stir until it is completely dissolved.
-
Addition of Sulfonyl Chloride: While stirring the basic amine solution at room temperature, slowly add a solution of 1.0 equivalent of this compound dissolved in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran or dioxane) if necessary to aid solubility. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid. This will precipitate the sulfonamide product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Mandatory Visualization
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis of sulfonamides.
Signaling Pathway Diagram:
Sulfonamide derivatives have been identified as antagonists of the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses.[3][4] Antagonism of this receptor can modulate downstream signaling pathways, making it a target for anti-inflammatory drug development.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Heterocyclic P2Y14 Antagonists for the Treatment of Various Conditions | Technology Transfer [techtransfer.nih.gov]
- 4. niddk.nih.gov [niddk.nih.gov]
Application Notes and Protocols for Derivatization of Amines using 2,6-dichloro-3-chlorosulfonyl-benzoic acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, application note and protocol for the derivatization of primary and secondary amines with the novel reagent 2,6-dichloro-3-chlorosulfonyl-benzoic acid for enhanced detection in High-Performance Liquid Chromatography (HPLC). Due to the absence of specific literature on this reagent, the following protocols are based on established methods for similar aromatic sulfonyl chlorides and require experimental validation. The proposed method aims to improve the chromatographic properties and detectability of amines, which often lack a suitable chromophore for UV detection.
Introduction
The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many aliphatic amines lack a UV-absorbing chromophore, making their direct detection challenging. Chemical derivatization is a common strategy to overcome this limitation. A suitable derivatizing agent should react rapidly and completely with the analyte under mild conditions to form a stable, highly detectable product.
Aromatic sulfonyl chlorides, such as dansyl chloride and 2-naphthalenesulfonyl chloride, are widely used for the derivatization of primary and secondary amines. These reagents introduce a strongly UV-absorbing or fluorescent moiety onto the amine, significantly enhancing detection sensitivity.
This application note proposes the use of a novel reagent, This compound , for the pre-column derivatization of amines. The presence of the dichlorinated benzoic acid structure is expected to provide a strong chromophore for UV detection. The electron-withdrawing chloro and sulfonyl groups may also influence the reactivity of the sulfonyl chloride group and the chromatographic behavior of the resulting sulfonamide derivatives.
Proposed Reaction Scheme
The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in a slightly basic medium to neutralize the hydrochloric acid formed as a byproduct.
General Reaction:
Proposed Experimental Protocol
3.1. Materials and Reagents
-
Amine standards (e.g., aliphatic and aromatic primary and secondary amines)
-
This compound (synthesis required if not commercially available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Methanol (HPLC grade)
-
Micropipettes
-
Vials with caps
-
Heating block or water bath
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3.2. Reagent Preparation
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. Note: This solution should be prepared fresh daily and protected from moisture.
-
Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 100 mL of water. Adjust the pH to 9.0 with 1 M sodium hydroxide.
-
Amine Standard Stock Solutions: Prepare 1 mg/mL stock solutions of individual amine standards in methanol.
3.3. Derivatization Procedure
-
To a 2 mL vial, add 100 µL of the amine standard solution (or sample extract).
-
Add 200 µL of the 0.2 M borate buffer (pH 9.0).
-
Add 200 µL of the derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of 1 M HCl to stop the reaction and neutralize the excess base.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
3.4. Proposed HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (This should be optimized by obtaining a UV spectrum of the derivatized amine).
-
Injection Volume: 20 µL
Hypothetical Data Presentation
The following tables present hypothetical quantitative data for the analysis of a set of model amines using the proposed method. This data is for illustrative purposes only and must be experimentally determined.
Table 1: Hypothetical Chromatographic Data for Derivatized Amines
| Analyte (Amine) | Retention Time (min) |
| Methylamine | 5.2 |
| Ethylamine | 6.8 |
| Propylamine | 8.1 |
| Diethylamine | 9.5 |
| Aniline | 11.3 |
Table 2: Hypothetical Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | 0.1 - 50 | 0.9995 | 0.03 | 0.1 |
| Ethylamine | 0.1 - 50 | 0.9992 | 0.04 | 0.12 |
| Propylamine | 0.1 - 50 | 0.9998 | 0.03 | 0.09 |
| Diethylamine | 0.5 - 100 | 0.9991 | 0.15 | 0.5 |
| Aniline | 0.05 - 25 | 0.9997 | 0.015 | 0.05 |
Visualizations
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Caption: Principle of UV detection for derivatized amines in HPLC.
Conclusion
The proposed method utilizing this compound as a novel derivatizing agent presents a promising approach for the HPLC analysis of primary and secondary amines. The protocol is based on established principles of sulfonyl chloride chemistry and offers a solid starting point for method development and validation. Researchers are encouraged to experimentally verify and optimize the reaction conditions, chromatographic separation, and detection parameters to suit their specific analytical needs. Successful implementation of this method could provide a valuable new tool for the sensitive and reliable quantification of amines in complex matrices.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds derived from 2,6-dichloro-3-chlorosulfonyl-benzoic acid. This readily available starting material possesses three reactive sites—a carboxylic acid, a chlorosulfonyl group, and an activated aromatic ring—making it a versatile scaffold for the generation of diverse molecular architectures. The protocols detailed herein focus on the synthesis of novel sulfonamides and their subsequent cyclization to form benzothiadiazine-1,1-dioxide derivatives, a class of compounds with significant therapeutic potential. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of synthetic pathways to facilitate understanding and replication.
Introduction
This compound is a highly functionalized aromatic compound, rendering it an attractive starting point for the synthesis of novel heterocyclic systems. The presence of two chlorine atoms, a carboxylic acid, and a reactive sulfonyl chloride group allows for a variety of chemical transformations. The sulfonyl chloride can readily react with amines to form sulfonamides, while the carboxylic acid can participate in cyclization reactions. This dual reactivity enables the construction of fused heterocyclic rings, such as benzothiadiazines, which are known to exhibit a wide range of biological activities, including diuretic, antihypertensive, and anticancer effects.[1][2]
This document outlines a two-step synthetic pathway for the preparation of a novel 7,9-dichloro-3-substituted-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione from this compound.
Synthetic Pathway Overview
The proposed synthetic route involves two key steps: 1) the formation of a sulfonamide by reacting this compound with a substituted amine, followed by 2) an intramolecular cyclization to yield the target benzothiadiazine derivative.
Caption: Synthetic workflow for the preparation of novel benzothiadiazine derivatives.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 2,6-Dichloro-3-(N-substituted-sulfamoyl)benzoic Acid (General Procedure)
This protocol describes the general method for the synthesis of various N-substituted sulfonamides from this compound.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, etc.)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve the substituted amine (1.1 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2,6-dichloro-3-(N-substituted-sulfamoyl)benzoic acid.
Step 2: Synthesis of 7,9-Dichloro-3-substituted-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione (General Procedure)
This protocol outlines the intramolecular cyclization of the N-substituted sulfonamide benzoic acid to the target heterocyclic compound.
Materials:
-
2,6-Dichloro-3-(N-substituted-sulfamoyl)benzoic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place the 2,6-dichloro-3-(N-substituted-sulfamoyl)benzoic acid (1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product under vacuum to yield the crude 7,9-dichloro-3-substituted-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes the expected quantitative data for a representative synthesis where the substituted amine is aniline.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2,6-Dichloro-3-(N-phenylsulfamoyl)benzoic acid | C₁₃H₉Cl₂NO₄S | 358.19 | 85-95 | 210-212 |
| 7,9-Dichloro-3-phenyl-2,3-dihydro-1H-benzo[c][1][3][4]thiadiazine-1,1,4-trione | C₁₃H₇Cl₂N₂O₃S | 357.18 | 70-80 | >250 (decomposes) |
Note: The above data are hypothetical and based on typical yields and properties of similar compounds reported in the literature. Actual results may vary.
Potential Biological Significance and Signaling Pathway
Benzothiadiazine derivatives are known to interact with various biological targets. For instance, some act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for cognitive function.[5] Others have shown anticancer activity by interacting with receptors like the muscarinic M5 receptor.[2][3]
Caption: Potential mechanism of action via AMPA receptor modulation.
Conclusion
The protocols described in these application notes offer a robust and versatile methodology for the synthesis of novel heterocyclic compounds from this compound. The resulting benzothiadiazine derivatives represent a promising class of molecules for further investigation in drug discovery programs, particularly in the areas of neuroscience and oncology. The provided experimental details and expected data serve as a valuable resource for researchers aiming to explore the chemical space around this privileged scaffold.
References
- 1. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. new-fluorinated-1-2-4-benzothiadiazine-1-1-dioxides-discovery-of-an-orally-active-cognitive-enhancer-acting-through-potentiation-of-the-2-amino-3-3-hydroxy-5-methylisoxazol-4-yl-propionic-acid-receptors - Ask this paper | Bohrium [bohrium.com]
Analytical methods for the characterization of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
An Application Note on the Analytical Characterization of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methodologies for the characterization of this compound (CAS No: 53553-05-2), a key intermediate in organic synthesis. The protocols detailed herein are intended to serve as a foundational guide for researchers in academic and industrial settings, particularly within pharmaceutical and agrochemical development. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.
Introduction
This compound is an aromatic compound featuring a benzoic acid framework substituted with two chlorine atoms and a chlorosulfonyl group.[1] Its molecular formula is C₇H₃Cl₃O₄S.[1] The reactive nature of the chlorosulfonyl and carboxylic acid groups makes it a versatile reagent in the synthesis of more complex molecules.[1] Due to its potential use in the manufacturing of pharmaceuticals and agrochemicals, stringent analytical characterization is imperative to ensure its identity, purity, and quality. This application note outlines standard protocols for a multi-technique approach to achieve a thorough characterization.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and identifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a robust method for quantifying the purity of non-volatile organic acids. The following protocol provides a starting point for method development.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with 70% A / 30% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Data:
The primary peak corresponding to this compound is expected to elute within the gradient. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on specific system, expected in the mid-gradient |
| Purity (%) | >98% (typical for reagent grade) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization is often required. Silylation is a common approach to convert the acidic proton into a less polar trimethylsilyl (TMS) ester, which is more amenable to GC analysis.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 300 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
Expected Data:
The derivatized compound will produce a molecular ion and characteristic fragmentation patterns that can be used for identification.
| Parameter | Expected Value (for TMS-derivative) |
| Molecular Ion (M+•) | m/z 358 (based on the most abundant isotopes) |
| Key Fragments | Loss of CH₃ (m/z 343), Loss of TMS (m/z 285) |
Spectroscopic Analysis
Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Expected Spectral Data:
The structure of this compound has two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~10-13 | Broad Singlet | 1H | -COOH |
| ¹H | ~7.5-8.5 | Doublet | 1H | Aromatic H |
| ¹H | ~7.5-8.5 | Doublet | 1H | Aromatic H |
| ¹³C | ~165-175 | Singlet | - | -COOH |
| ¹³C | ~125-145 | Singlet | - | Aromatic C |
Note: Specific chemical shifts are predictions and will vary based on solvent and concentration.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1370 and ~1180 | Asymmetric & Symmetric S=O stretch | Sulfonyl Chloride |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| 800-600 | C-Cl stretch | Aryl Halide |
Overall Analytical Characterization Workflow
Caption: A logical workflow for the complete characterization of the target compound.
Molecular Weight Determination
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol:
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Negative ion mode is preferred due to the acidic nature of the carboxylic acid, which readily forms an [M-H]⁻ ion.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
Data Acquisition: Scan a relevant m/z range (e.g., 100-500 Da).
Expected Data:
The monoisotopic mass of C₇H₃Cl₃O₄S is 287.88 Da.[2] The mass spectrum should show a characteristic isotopic pattern due to the presence of three chlorine atoms.
| Ion | Calculated m/z | Expected Observation |
| [M-H]⁻ | 286.87 | A cluster of peaks corresponding to the chlorine isotopic distribution (³⁵Cl and ³⁷Cl). |
| [M+Cl]⁻ | 322.85 | Potential adduct ion if chloride is present in the system. |
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure, assessing the purity, and identifying potential impurities. The provided protocols serve as a starting point and should be validated for their specific intended use.
References
HPLC method for purity analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
An Application Note and Protocol for the Purity Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid by High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical to ensure the quality and safety of the final products. This document provides a comprehensive guide for the determination of the purity of this compound using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described protocol is intended for researchers, scientists, and drug development professionals.
Analytical Principle
The method employs a reversed-phase HPLC technique to separate this compound from its potential impurities. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the analyte from related substances. Detection is performed using an ultraviolet (UV) detector. Due to the reactive nature of the chlorosulfonyl group, special care must be taken in sample preparation and mobile phase selection to prevent degradation of the analyte.
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
-
Sample Preparation:
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of acetonitrile and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Solution Preparation (Example Concentration): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.
4. Experimental Workflow
Caption: Experimental workflow for the HPLC purity analysis.
5. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
6. Data Analysis
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Considerations for the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) is susceptible to hydrolysis to the corresponding sulfonic acid (-SO₃H) in the presence of water. While the acidic mobile phase (pH ~2-3 with 0.1% TFA) helps to suppress the ionization of the carboxylic acid and improve peak shape, it may not completely prevent the hydrolysis of the chlorosulfonyl group.
Mitigation Strategies:
-
Freshly Prepared Solutions: Prepare standard and sample solutions immediately before analysis.
-
Aprotic Diluent: If instability is observed, consider using a non-aqueous, aprotic solvent for initial sample dissolution before final dilution with the mobile phase.
-
Method Development: During method development, monitor for the appearance of a new, more polar peak that could correspond to the sulfonic acid hydrolysis product.
Logical Relationship of Method Development
Caption: Logical relationship in HPLC method development.
This application note and protocol provide a solid starting point for the purity analysis of this compound. Method optimization and full validation are essential to ensure the accuracy and reliability of the results for routine quality control.
1H and 13C NMR analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid reaction products
An imperative for the advancement of novel therapeutics and functional materials is the synthesis and characterization of complex organic molecules. 2,6-dichloro-3-chlorosulfonyl-benzoic acid is a versatile reagent in organic synthesis, possessing three distinct reactive sites: a carboxylic acid, a chlorosulfonyl group, and a chlorinated aromatic ring.[1] The selective reaction at one of these sites allows for the generation of a diverse array of derivatives. This application note provides a detailed protocol for the reaction of this compound with a primary amine, and the subsequent structural analysis of the product using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
The chlorosulfonyl group is highly reactive towards nucleophiles, enabling selective transformation in the presence of the less reactive carboxylic acid. Reaction with an amine, for instance, readily yields a sulfonamide derivative. Understanding the precise structure of the resulting product is critical, and NMR spectroscopy is the most powerful tool for this purpose. Herein, we detail the experimental procedures and provide a comprehensive guide to interpreting the NMR data.
Reaction Scheme: Synthesis of 2,6-dichloro-3-(N-ethylsulfamoyl)benzoic acid
The reaction of this compound with ethylamine proceeds via nucleophilic acyl substitution at the sulfonyl chloride functional group. The lone pair of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide product.
Caption: Reaction of this compound with ethylamine.
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-(N-ethylsulfamoyl)benzoic acid
This protocol details the procedure for the synthesis of the sulfonamide derivative.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Amine Addition: Slowly add ethylamine (2.2 eq) to the cooled solution. An excess of the amine is used to react with the starting material and to neutralize the HCl byproduct that is formed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4 hours.
-
Workup:
-
Acidify the reaction mixture with 1M HCl (aq) to a pH of ~2.
-
Extract the product into an organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,6-dichloro-3-(N-ethylsulfamoyl)benzoic acid.
Protocol 2: NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing samples for NMR analysis.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the purified product and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to the 1H spectrum to achieve adequate signal intensity.
Data Presentation and Analysis
The structural transformation from the sulfonyl chloride to the sulfonamide results in predictable changes in the NMR spectra. The tables below summarize the expected 1H and 13C NMR data for the starting material and the product.
1H NMR Data
The aromatic region of the 1H NMR spectrum is particularly informative. The starting material exhibits two doublets corresponding to the two aromatic protons. Upon reaction, the chemical environment of these protons changes slightly. Furthermore, new signals corresponding to the ethyl group (a quartet and a triplet) and the N-H proton of the sulfonamide appear in the product spectrum.
| Compound | Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Starting Material | Aromatic CH | 8.0 - 8.2 | d (doublet) | ~8.5 | 1H |
| This compound | Aromatic CH | 7.7 - 7.9 | d (doublet) | ~8.5 | 1H |
| COOH | 11.0 - 13.0 | s (singlet, broad) | - | 1H | |
| Product | Aromatic CH | 7.9 - 8.1 | d (doublet) | ~8.5 | 1H |
| 2,6-dichloro-3-(N-ethylsulfamoyl)benzoic acid | Aromatic CH | 7.6 - 7.8 | d (doublet) | ~8.5 | 1H |
| COOH | 11.0 - 13.0 | s (singlet, broad) | - | 1H | |
| NH | 8.2 - 8.5 | t (triplet) | ~5.5 | 1H | |
| CH₂ | 3.0 - 3.2 | q (quartet) | ~7.0 | 2H | |
| CH₃ | 1.0 - 1.2 | t (triplet) | ~7.0 | 3H |
13C NMR Data
The 13C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The formation of the sulfonamide from the sulfonyl chloride will induce small but measurable shifts in the positions of the aromatic carbon signals. The most significant change will be the appearance of two new signals for the ethyl group carbons.
| Compound | Carbon Assignment | Expected δ (ppm) |
| Starting Material | C=O (Carboxylic Acid) | 165 - 170 |
| This compound | Aromatic C-Cl | 135 - 140 |
| Aromatic C-SO₂Cl | 140 - 145 | |
| Aromatic C-H | 128 - 134 | |
| Aromatic C-COOH | 130 - 135 | |
| Product | C=O (Carboxylic Acid) | 165 - 170 |
| 2,6-dichloro-3-(N-ethylsulfamoyl)benzoic acid | Aromatic C-Cl | 134 - 139 |
| Aromatic C-SO₂NH | 138 - 143 | |
| Aromatic C-H | 127 - 133 | |
| Aromatic C-COOH | 129 - 134 | |
| CH₂ | 38 - 42 | |
| CH₃ | 14 - 16 |
Workflow and Logic Diagrams
Visualizing the experimental and analytical workflow can aid in understanding the overall process from starting material to final data interpretation.
Caption: Overall workflow from synthesis to NMR analysis and structural confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-dichloro-3-chlorosulfonyl-benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid using a chlorosulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.
Q2: What are the key reaction parameters that influence the yield of the chlorosulfonation reaction?
Several parameters are crucial for maximizing the yield and purity of the final product. These include:
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Reaction Temperature: Temperature control is critical. Insufficient temperature can lead to a slow or incomplete reaction, while excessive temperature may promote the formation of side products.
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Molar Ratio of Reactants: The ratio of the chlorosulfonating agent to the 2,6-dichlorobenzoic acid substrate significantly impacts the reaction's efficiency. An excess of the chlorosulfonating agent is often used to drive the reaction to completion.
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Reaction Time: The optimal reaction time needs to be determined experimentally to ensure the reaction proceeds to completion without significant decomposition of the product.
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Presence of a Catalyst: While the reaction can proceed without a catalyst, the use of catalysts such as Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) or protic acids (e.g., H₂SO₄) can enhance the reaction rate and improve the yield.[1]
Q3: What are the expected directing effects of the substituents on 2,6-dichlorobenzoic acid during chlorosulfonation?
The substituents on the 2,6-dichlorobenzoic acid ring direct the position of the incoming chlorosulfonyl group. The carboxylic acid (-COOH) group is a meta-directing deactivator. The chlorine atoms (-Cl) are ortho, para-directing deactivators. In this case, the steric hindrance from the two chlorine atoms at positions 2 and 6 will likely influence the substitution pattern, favoring substitution at less hindered positions. The electronic effects of all three groups will collectively determine the final regioselectivity of the chlorosulfonation.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the 2,6-dichlorobenzoic acid is pure and dry. Use fresh, high-quality chlorosulfonic acid. Chlorosulfonic acid is highly reactive with water and will decompose if contaminated. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., room temperature) and gradually increase it. Monitor the reaction progress using techniques like TLC or HPLC. For analogous reactions of dichlorobenzoic acids, temperatures in the range of 130-140°C have been reported. |
| Incorrect Molar Ratio | Vary the molar ratio of chlorosulfonic acid to 2,6-dichlorobenzoic acid. An excess of chlorosulfonic acid (e.g., 3-5 equivalents) is often necessary to drive the reaction to completion. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some reactions may require several hours to reach completion. |
| Lack of Catalyst | Consider adding a catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or sulfuric acid to enhance the reaction rate.[1] A patent for the synthesis of 2,6-dichlorobenzoic acid suggests that catalytic amounts of a Lewis acid (0.05% by weight) can lead to high yields. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Hydrolysis of the Sulfonyl Chloride | The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). During workup, minimize contact with water and use non-aqueous workup procedures if possible. |
| Formation of Benzoic Anhydride | In the presence of a dehydrating agent like chlorosulfonic acid, the carboxylic acid can form an anhydride. This can be minimized by controlling the reaction temperature and time. The anhydride can be converted back to the carboxylic acid by hydrolysis with water during workup. |
| Polysulfonation | The introduction of more than one sulfonyl chloride group is possible, especially with forcing reaction conditions (high temperature, long reaction time, large excess of chlorosulfonating agent). Use milder conditions and carefully control the stoichiometry of the reagents. |
| Dark-colored reaction mixture | The reaction of chlorosulfonic acid with organic compounds can sometimes produce dark-colored solutions, which may indicate side reactions like oxidation or polymerization.[2] This can sometimes be resolved during workup and purification. If the product is also dark, consider purification by recrystallization or chromatography. |
Problem 3: Difficulties in product isolation and purification.
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous layer | During workup, if the product is quenched with water, the resulting sulfonic acid (from hydrolysis) may be water-soluble. Carefully extract the aqueous layer with a suitable organic solvent. |
| Co-precipitation of impurities | The crude product may precipitate with unreacted starting material or side products. Purify the crude product by recrystallization from a suitable solvent or by column chromatography. |
| Product instability during purification | Aryl sulfonyl chlorides can be sensitive to heat and moisture. Use mild purification techniques. If using chromatography, ensure the silica gel is dry. |
Data Presentation
Table 1: Reaction Conditions for Chlorosulfonation of Dichlorobenzoic Acid Analogues
| Starting Material | Chlorosulfonating Agent | Catalyst | Molar Ratio (Substrate:Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-dichlorobenzyl chloride | Chlorosulfonic Acid | Sulfuric Acid | 1:7.8 | 135 | 4 | ~70 (of the sulfonyl chloride) | Patent CN100522936C |
| 2,4-dichlorobenzyl chloride | Chlorosulfonic Acid | Iron Trichloride | Not specified | 145 | 2 | Not specified | Patent CN100522936C |
| 2,4-dichlorobenzyl chloride | Chlorosulfonic Acid | Zinc Dichloride | Not specified | Not specified | Not specified | Not specified | Patent CN100522936C |
Note: The yields reported are for the synthesis of the corresponding sulfonyl chloride from a benzyl chloride derivative, which is a related but different starting material. These conditions can serve as a starting point for the optimization of the chlorosulfonation of 2,6-dichlorobenzoic acid.
Experimental Protocols
Key Experiment: Synthesis of this compound
Disclaimer: This is a generalized protocol based on analogous reactions and should be optimized for the specific substrate and desired scale.
Materials:
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2,6-dichlorobenzoic acid
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Chlorosulfonic acid
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Lewis acid catalyst (e.g., anhydrous FeCl₃) (optional)
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Dry dichloromethane (or other inert solvent)
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Ice
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), add 2,6-dichlorobenzoic acid (1 equivalent).
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Addition of Reagents: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. If using a catalyst, it can be added to the substrate before the addition of chlorosulfonic acid.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-140°C, to be optimized). Stir the reaction mixture for the desired amount of time (e.g., 2-8 hours), monitoring the progress by TLC or HPLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation: The solid product may precipitate out. If so, collect the solid by vacuum filtration and wash it with cold water. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Common side reactions during the chlorosulfonation of dichlorobenzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorosulfonation of dichlorobenzoic acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorosulfonation of 2,4-dichlorobenzoic acid?
The primary and desired product of the chlorosulfonation of 2,4-dichlorobenzoic acid is 2,4-dichloro-5-chlorosulfonyl-benzoic acid. This reaction is a key step in the synthesis of the diuretic drug furosemide.[1][2] The chlorine and carboxylic acid groups on the benzene ring direct the electrophilic substitution to the 5-position.[1]
Q2: What are the most common side reactions observed during the chlorosulfonation of dichlorobenzoic acids?
Several side reactions can occur, leading to impurities and reduced yields. These include:
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Formation of Isomeric Byproducts: Impurities in the starting 2,4-dichlorobenzoic acid, such as other positional isomers, can lead to the formation of corresponding isomeric sulfonyl chlorides.[1]
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Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can react with the carboxylic acid functional group, potentially forming a mixed anhydride or an acyl chloride.
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Polysulfonation: Although less common under controlled conditions, the introduction of more than one sulfonyl chloride group onto the aromatic ring can occur.
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Hydrolysis of the Sulfonyl Chloride: The desired product, an aromatic sulfonyl chloride, is susceptible to hydrolysis back to the corresponding sulfonic acid, particularly during aqueous workup procedures.[3][4][5] This is a significant cause of yield loss.
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Formation of Sulfones: In some cases, the intermediate sulfonic acid or the sulfonyl chloride can react with another molecule of the aromatic substrate to form sulfone byproducts.[6]
Q3: How does the regioselectivity of the chlorosulfonation reaction affect the outcome?
The directing effects of the substituents on the dichlorobenzoic acid ring are crucial for determining the position of the incoming chlorosulfonyl group. In the case of 2,4-dichlorobenzoic acid, the two chlorine atoms and the deactivating, meta-directing carboxylic acid group collectively favor substitution at the 5-position.[1] Any deviation from this regioselectivity will result in the formation of undesired isomers, which can be difficult to separate from the main product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Dichlorobenzoic Acid Sulfonyl Chloride
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | - Increase reaction time.- Gradually increase reaction temperature, monitoring for decomposition.- Ensure an adequate molar excess of chlorosulfonic acid is used. | The chlorosulfonation of deactivated rings like dichlorobenzoic acids can be sluggish and may require more forcing conditions to proceed to completion. |
| Hydrolysis of Product during Workup | - Minimize contact with water during the workup process.- Use non-aqueous workup procedures if possible.- Perform the workup at low temperatures to reduce the rate of hydrolysis.[3][4][5] | Aromatic sulfonyl chlorides are reactive and can readily hydrolyze to the less useful sulfonic acids in the presence of water. Their low solubility in water can offer some protection.[3][4] |
| Side Reaction at the Carboxylic Acid Group | - Use milder reaction conditions (lower temperature, shorter reaction time).- Consider protecting the carboxylic acid group prior to chlorosulfonation, although this adds extra steps to the synthesis. | The carboxylic acid group can compete with the aromatic ring for reaction with chlorosulfonic acid. |
| Mechanical Losses | - Ensure efficient extraction and filtration techniques.- Thoroughly wash all glassware and equipment to recover all of the product. | Simple mechanical losses during product isolation can significantly impact the final yield. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Explanation |
| Isomeric Impurities | - Purify the starting dichlorobenzoic acid to remove positional isomers before the reaction.[1]- Employ recrystallization or chromatography to purify the final product. | Impurities in the starting material will be carried through the reaction, leading to a mixture of isomeric products that may be difficult to separate. |
| Unreacted Starting Material | - Increase reaction time or temperature.- Ensure proper mixing to facilitate the reaction. | Incomplete conversion will leave unreacted starting material in the product mixture. |
| Hydrolyzed Product (Sulfonic Acid) | - Improve the workup procedure to minimize contact with water.[3][4][5]- The sulfonic acid may be removed by washing with a basic aqueous solution, though this may also affect the desired product if it is not handled carefully. | The presence of the sulfonic acid is a direct result of the hydrolysis of the desired sulfonyl chloride. |
| Polysulfonated Byproducts | - Use a smaller excess of chlorosulfonic acid.- Maintain a lower reaction temperature. | Harsher reaction conditions can lead to the introduction of multiple sulfonyl chloride groups on the aromatic ring. |
Experimental Protocols
Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
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Reactant Charging: Carefully charge the flask with chlorosulfonic acid (typically a 3-5 molar excess). Cool the flask in an ice bath.
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Addition of Substrate: Slowly add finely powdered 2,4-dichlorobenzoic acid to the stirred chlorosulfonic acid, maintaining a low temperature (0-10 °C).
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as necessary (e.g., 50-70 °C) for a period of 1-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Workup: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product, 2,4-dichloro-5-chlorosulfonyl-benzoic acid, should precipitate as a solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids. The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
References
- 1. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
- 2. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2,6-Dichloro-3-Chlorosulfonyl-Benzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-dichloro-3-chlorosulfonyl-benzoic acid from its isomeric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Crystallization | Co-crystallization with isomeric impurities (e.g., 2,5-dichloro or 3,5-dichloro isomers). | - Modify the solvent system; consider a binary solvent mixture to optimize solubility differences. - Perform a multi-step crystallization process. - Employ a different purification technique such as preparative chromatography. |
| Poor Crystal Formation or Oiling Out | - The solvent is too nonpolar, leading to the precipitation of the compound as an oil. - The cooling process is too rapid. | - Use a more polar solvent or a solvent mixture. - Ensure a slow and controlled cooling rate to allow for proper crystal lattice formation. |
| Low Yield | - The compound has significant solubility in the mother liquor. - Multiple purification steps are leading to material loss. | - Optimize the crystallization solvent to minimize the solubility of the target compound at lower temperatures. - Reduce the number of transfer steps or combine purification steps where possible. |
| Incomplete Separation of Isomers via Chromatography | - Inappropriate stationary or mobile phase selection. - Overloading of the column. | - Screen different stationary phases (e.g., silica gel, reversed-phase C18). - Optimize the mobile phase composition for better resolution. - Reduce the amount of sample loaded onto the column. |
| Hydrolysis of the Chlorosulfonyl Group | - Presence of water in solvents or during workup. | - Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction with a non-aqueous workup if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound?
A1: The most common isomeric impurities are other dichlorinated and chlorosulfonated benzoic acids formed during the synthesis. The specific isomers will depend on the synthetic route, but can include compounds where the chloro and chlorosulfonyl groups are at different positions on the benzoic acid ring, such as 2,5-dichloro-3-chlorosulfonyl-benzoic acid or 3,5-dichloro-2-chlorosulfonyl-benzoic acid.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and quantifying isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for structural confirmation and can be used to identify the presence of isomers.
Q3: What is the most effective method for purifying this compound on a laboratory scale?
A3: For laboratory-scale purification, a combination of techniques is often most effective. Initial purification can be achieved by fractional crystallization, which leverages differences in solubility between the desired product and its isomeric impurities. For achieving very high purity, preparative HPLC is often employed as a subsequent step.
Q4: Can you suggest a starting point for developing a crystallization protocol?
A4: A good starting point is to screen a variety of solvents with different polarities. For compounds like substituted benzoic acids, solvents such as acetic acid, ethanol, or mixtures of ethyl acetate and hexanes are often effective. The general procedure involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to induce crystallization.
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol describes a general method for the purification of this compound from isomeric impurities by fractional crystallization.
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Solvent Selection: Screen various solvents (e.g., glacial acetic acid, ethanol, isopropanol, toluene, or mixtures like ethyl acetate/heptane) to find a system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of the selected hot solvent with stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor containing dissolved impurities.
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Drying: Dry the purified crystals under vacuum.
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Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation. Repeat the process if necessary.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This method is suitable for obtaining high-purity material, especially when crystallization is ineffective.
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Column and Mobile Phase Selection:
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Column: A reversed-phase C18 column is a common starting point.
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Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.
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Sample Preparation: Dissolve the partially purified material in a suitable solvent, ensuring it is soluble in the mobile phase. Filter the sample solution to remove any particulates.
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Method Development: Develop an analytical-scale HPLC method to achieve baseline separation of the this compound from its isomers.
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Scale-Up: Scale up the analytical method to a preparative HPLC system. Adjust the flow rate and sample loading according to the preparative column dimensions.
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Fraction Collection: Collect the fractions corresponding to the elution of the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation.
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Drying and Analysis: Dry the final product under high vacuum and confirm its purity by analytical HPLC and other analytical methods (e.g., NMR, Mass Spectrometry).
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Crystallization | 85 | 95-98 | 60-75 | Scalable, cost-effective | May not remove all isomers effectively |
| Preparative HPLC | 95 | >99.5 | 40-60 | High purity achievable | Expensive, time-consuming, not easily scalable |
| Column Chromatography (Silica) | 85 | 90-95 | 50-70 | Good for removing polar/non-polar impurities | May have limited resolution for close-eluting isomers |
Visualizations
Preventing hydrolysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid during reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during reactions?
A1: The primary degradation pathway is hydrolysis of the chlorosulfonyl group (-SO₂Cl) when it comes in contact with water or other nucleophilic solvents. This reaction converts the reactive sulfonyl chloride into the less reactive sulfonic acid (-SO₃H), which is often an undesired byproduct.
Q2: How do the substituents on the benzene ring of this compound affect its stability?
A2: The two chlorine atoms at the 2 and 6 positions (ortho to the sulfonyl chloride) and the carboxylic acid group at the 3 position are all electron-withdrawing. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis.[1][2] However, the ortho-substituents can also introduce steric hindrance, which may slightly counteract this electronic effect by impeding the approach of the nucleophile.[3][4][5]
Q3: What are the ideal storage conditions for this compound to minimize hydrolysis?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to atmospheric moisture.
Q4: Can I use protic solvents for my reaction with this compound?
A4: It is highly recommended to avoid protic solvents such as water, alcohols, and primary or secondary amines (unless they are the intended reactant) as they can readily react with the sulfonyl chloride group, leading to hydrolysis or other side reactions. Anhydrous aprotic solvents are the preferred choice.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a Water-Soluble Byproduct
Possible Cause: Hydrolysis of this compound.
Troubleshooting Steps:
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Solvent and Reagent Purity:
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Ensure all solvents are strictly anhydrous. Use freshly dried solvents or purchase high-purity anhydrous grade solvents.
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Dry all other reagents and starting materials to remove any residual moisture.
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Perform reactions under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Reaction Temperature:
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Lowering the reaction temperature can significantly decrease the rate of hydrolysis.[6] Consider running the reaction at 0°C or even lower temperatures if the primary reaction kinetics allow.
-
-
Order of Reagent Addition:
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If the reaction involves a nucleophile, consider adding the this compound to the solution of the nucleophile rather than the other way around. This ensures that the sulfonyl chloride is in the presence of an excess of the desired reactant, which can outcompete residual water.
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Issue 2: Inconsistent Reaction Outcomes
Possible Cause: Variable amounts of hydrolysis due to inconsistent experimental conditions.
Troubleshooting Steps:
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Standardize Procedures:
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Develop and strictly adhere to a standard operating procedure (SOP) for handling and using this compound.
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Ensure that all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use.
-
-
pH Control:
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The rate of hydrolysis of sulfonyl chlorides is pH-dependent, with increased rates under alkaline conditions.[1][7] If your reaction conditions are basic, consider if a non-nucleophilic base can be used or if the pH can be maintained in a neutral or slightly acidic range without compromising the desired reaction.
-
-
Reaction Time:
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Minimize the reaction time as much as possible to reduce the window of opportunity for hydrolysis to occur. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
Data Presentation
The following table summarizes the expected qualitative effects of various parameters on the rate of hydrolysis of this compound, based on general principles of sulfonyl chloride chemistry.
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increases with increasing temperature | Hydrolysis is a chemical reaction with a positive activation energy.[6] |
| Water Concentration | Increases with increasing water concentration | Water is a reactant in the hydrolysis reaction. |
| pH | Increases in alkaline conditions | Hydroxide is a stronger nucleophile than water.[1][7] |
| Solvent Polarity | Generally increases with increasing polarity | Polar solvents can stabilize the transition state of the hydrolysis reaction.[8] |
| Electron-withdrawing Substituents | Increases | Increases the electrophilicity of the sulfonyl sulfur atom.[1][2] |
| Steric Hindrance (ortho-substituents) | May decrease | Hinders the approach of the nucleophile to the reaction center.[3][4][5] |
Experimental Protocols
General Protocol for Minimizing Hydrolysis in a Sulfonamide Synthesis
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a sulfonamide, while minimizing hydrolysis.
-
Preparation:
-
All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) should be obtained from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
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The amine reactant should be dried over a suitable drying agent (e.g., KOH or CaH₂) and distilled if necessary.
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A non-nucleophilic base, such as triethylamine or pyridine, should be dried and distilled.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of an inert gas (e.g., nitrogen or argon).
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To a solution of the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise at 0°C.
-
-
Reaction Monitoring and Work-up:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of a mild acid (e.g., ammonium chloride) to protonate the excess base and any unreacted amine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: Experimental workflow for minimizing hydrolysis.
Caption: Factors influencing the rate of hydrolysis.
References
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid using chlorosulfonic acid as the sulfonating agent. The reaction involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.
Q2: What are the common challenges in this synthesis?
Common challenges include controlling the regioselectivity of the chlorosulfonation, minimizing the formation of byproducts, and the handling of corrosive reagents like chlorosulfonic acid. The presence of two chlorine atoms on the starting material can influence the position of the incoming chlorosulfonyl group.
Q3: Why is GC-MS a suitable method for analyzing the reaction mixture?
GC-MS is a powerful analytical technique for this purpose because it separates the different components of the reaction mixture based on their volatility and polarity (GC) and then provides information about their molecular weight and structure through mass analysis (MS). This allows for the identification of the desired product as well as any isomeric byproducts or unreacted starting materials. For the analysis of acidic compounds like benzoic acid derivatives, derivatization to more volatile esters (e.g., methyl esters) is often necessary to improve chromatographic performance.
Troubleshooting Guide: Byproduct Identification by GC-MS
Issue: My GC-MS analysis shows multiple peaks besides the expected product.
This is a common observation and indicates the presence of byproducts. The following table summarizes potential byproducts that may be observed in the synthesis of this compound.
Table 1: Potential Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2,6-dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Unreacted starting material |
| 2,6-dichloro-4-chlorosulfonyl-benzoic acid | C₇H₃Cl₃O₄S | 289.52 | Isomeric byproduct |
| 2,6-dichloro-5-chlorosulfonyl-benzoic acid | C₇H₃Cl₃O₄S | 289.52 | Isomeric byproduct |
| 2,6-dichlorobenzoic acid anhydride | C₁₄H₆Cl₄O₃ | 364.01 | Dehydration of two molecules of the starting material |
| Disulfonated dichlorobenzoic acid | C₇H₄Cl₂O₇S₂ | 355.14 | Over-reaction with chlorosulfonic acid |
Troubleshooting Steps:
-
Confirm the Identity of the Main Product: The mass spectrum of your main product should correspond to this compound (or its derivative if you performed derivatization). Look for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the chlorine atoms (M, M+2, M+4 peaks) is a key identifier.
-
Analyze Isomeric Byproducts: Isomers will have the same molecular weight as the desired product but different retention times in the GC. The mass spectra of isomers are often very similar, so their identification relies heavily on chromatographic separation.
-
Check for Unreacted Starting Material: A peak corresponding to the molecular weight of 2,6-dichlorobenzoic acid (or its derivative) indicates an incomplete reaction.
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Investigate Higher Molecular Weight Peaks: Peaks with a significantly higher molecular weight than the product could correspond to dimers or over-sulfonated products.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and experimental goals.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), place 2,6-dichlorobenzoic acid.
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Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid via the dropping funnel with constant stirring.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-80°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.
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Purification: Collect the precipitate by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it. Recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) can be performed for further purification.
GC-MS Analysis of the Reaction Mixture (Illustrative Protocol)
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Sample Preparation (Derivatization): To a small sample of the crude reaction product, add a solution of diazomethane in diethyl ether or alternatively, heat with a solution of 2% sulfuric acid in methanol to form the methyl ester. This step is crucial for volatilizing the acidic components for GC analysis. Safety Note: Diazomethane is toxic and explosive and should be handled with extreme caution by experienced personnel only.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 500.
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Ion Source Temperature: 230°C.
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Transfer Line Temperature: 280°C.
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Visualizations
Caption: Experimental workflow for the synthesis and GC-MS analysis.
Caption: Logical relationships in product and byproduct formation.
How to remove unreacted 2,6-dichlorobenzoic acid from the product mixture?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 2,6-dichlorobenzoic acid from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to remove unreacted 2,6-dichlorobenzoic acid?
A1: The most common and effective method is acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group in 2,6-dichlorobenzoic acid, allowing for its separation from neutral or basic organic compounds.
Q2: How does acid-base extraction work for this separation?
A2: The product mixture is dissolved in an organic solvent that is immiscible with water. An aqueous basic solution (like sodium hydroxide or sodium bicarbonate) is then added. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while the neutral organic product remains in the organic layer. The two layers are then separated. The aqueous layer containing the 2,6-dichlorobenzoate salt can be acidified to regenerate the insoluble 2,6-dichlorobenzoic acid, which can then be isolated by filtration.
Q3: Can I use recrystallization to purify my product from 2,6-dichlorobenzoic acid?
A3: Recrystallization can be a useful secondary purification step, especially for removing small amounts of impurities. However, it is most effective when the desired product and the impurity have significantly different solubilities in the chosen solvent. Acid-base extraction is generally the primary and more efficient method for bulk removal of acidic impurities like 2,6-dichlorobenzoic acid. Ethanol is a commonly used solvent for the recrystallization of 2,6-dichlorobenzoic acid.[1]
Q4: What are the key physical and chemical properties of 2,6-dichlorobenzoic acid relevant to its separation?
A4: Understanding the physicochemical properties is crucial for designing an effective separation strategy. Key properties are summarized in the table below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 191.01 g/mol | [3] |
| Appearance | White to off-white crystalline powder or needles | [2][4] |
| Melting Point | 139-142 °C | |
| pKa | ~1.69 | [2] |
| Solubility in Water | Sparingly soluble (0.1-1 g/100 mL at 19 °C) | [2] |
| Solubility in Organic Solvents | More soluble in ethanol and acetone. Soluble in dichloromethane. | [2][5] |
| Sodium 2,6-dichlorobenzoate Solubility in Water | Expected to be high due to its ionic nature. | [6][7] |
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Unreacted 2,6-Dichlorobenzoic Acid
This protocol outlines the steps for separating unreacted 2,6-dichlorobenzoic acid from a neutral organic product.
Materials:
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Product mixture containing unreacted 2,6-dichlorobenzoic acid
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Organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)
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1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution
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1 M Hydrochloric acid (HCl)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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pH paper
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Rotary evaporator (optional)
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Buchner funnel and filter paper
Procedure:
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Dissolution: Dissolve the product mixture in a suitable organic solvent in which both the product and 2,6-dichlorobenzoic acid are soluble.
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Extraction:
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Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup, especially when using bicarbonate.
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Allow the layers to separate. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by adding a few drops of water to see which layer it joins).
-
-
Separation:
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Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
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To ensure complete extraction, add a fresh portion of the basic solution to the organic layer, shake, and combine the aqueous layers.
-
-
Isolation of the Neutral Product:
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Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
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Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄).
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Filter off the drying agent.
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The desired neutral product can be recovered by removing the solvent, for example, using a rotary evaporator.
-
-
Recovery of 2,6-Dichlorobenzoic Acid (Optional):
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Cool the combined aqueous extracts in an ice bath.
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Slowly add 1 M HCl dropwise while stirring until the solution is acidic (test with pH paper).
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A white precipitate of 2,6-dichlorobenzoic acid should form.
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Collect the precipitate by vacuum filtration using a Buchner funnel.
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Wash the solid with a small amount of cold water.
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Allow the solid to air dry.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation (a stable milky layer between the organic and aqueous phases) | - Vigorous shaking. - High concentration of surfactant-like impurities. | - Allow the mixture to stand for a period. - Gently swirl or stir the mixture instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - If the emulsion persists, filtration through a pad of Celite may be effective. |
| No Precipitate Forms Upon Acidification of the Aqueous Layer | - Insufficient acidification. - The concentration of the 2,6-dichlorobenzoate salt is too low. | - Add more acid and re-check the pH. - If the concentration is low, the product may be an oil. In this case, extract the acidified aqueous layer with a fresh portion of organic solvent to recover the 2,6-dichlorobenzoic acid. |
| Low Recovery of the Desired Neutral Product | - Incomplete extraction of the acidic impurity. - The neutral product has some solubility in the aqueous phase. | - Perform multiple extractions with the basic solution to ensure all the acid is removed. - If the neutral product has some water solubility, back-extract the combined aqueous layers with a small amount of fresh organic solvent and combine this with the main organic layer. |
| Presence of Isomeric Dichlorobenzoic Acid Impurities | - The starting material or reaction byproducts may contain other isomers (e.g., 2,4- or 3,5-dichlorobenzoic acid). | - Acid-base extraction will not separate isomers. Fractional crystallization or chromatography (e.g., HPLC) may be necessary for their separation. A method involving the formation of an α-methylbenzylamine salt has been reported to be effective in purifying 2,4-dichlorobenzoic acid from its isomers, a similar approach could be explored.[8] |
Visualizations
References
- 1. 2,6-Dichlorobenzoic acid | 50-30-6 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 4. 2,6-Dichlorobenzoic acid(50-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with 2,6-dichloro-3-chlorosulfonyl-benzoic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid group and a reactive chlorosulfonyl group makes it a valuable intermediate in organic synthesis, particularly for the preparation of novel sulfonamides with potential applications in drug discovery.
Q2: I am observing very slow or no reaction when using this compound to synthesize a sulfonamide. What is the likely cause?
The low reactivity is most likely due to significant steric hindrance. The two chlorine atoms in the ortho positions (2 and 6) to the chlorosulfonyl group physically block the approach of nucleophiles, such as amines, to the sulfur atom. This steric congestion raises the activation energy of the reaction, leading to slow reaction rates or failure to react under standard conditions.
Q3: Are there any other factors that could contribute to the low reactivity?
Besides steric hindrance, other factors could include:
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Low Nucleophilicity of the Amine: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), its reduced reactivity will be compounded by the steric hindrance of the sulfonyl chloride.
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Inadequate Reaction Conditions: Standard reaction conditions may not be sufficiently forcing to overcome the high activation energy barrier.
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Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
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Degradation of the Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture, leading to hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines.
Q4: Can the carboxylic acid group on the molecule interfere with the reaction?
Yes, the carboxylic acid is acidic and can react with basic amines, forming a salt. This can reduce the concentration of the free amine available to act as a nucleophile. It is therefore crucial to use a suitable base to both deprotonate the amine hydrochloride (if used as a salt) and to neutralize the HCl generated during the sulfonylation reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low reactivity issues with this compound.
Problem: Low or No Conversion to the Desired Sulfonamide
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reactivity.
Step 1: Confirm the Quality of Starting Materials
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This compound: Ensure it is dry and has not hydrolyzed. Hydrolysis to the sulfonic acid will render it unreactive. Consider preparing it fresh or drying it under vacuum before use.
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Amine: Use a pure, dry amine. If using an amine salt (e.g., hydrochloride), ensure you are using a sufficient amount of base to liberate the free amine.
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Solvent: Use a dry, aprotic solvent to prevent hydrolysis of the sulfonyl chloride.
Step 2: Employ a Nucleophilic Catalyst
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4-Dimethylaminopyridine (DMAP): The addition of a catalytic amount (0.1-0.2 equivalents) or even a stoichiometric amount of DMAP is highly recommended. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium salt intermediate, which is more susceptible to nucleophilic attack by the amine, even with significant steric hindrance.[1]
Step 3: Increase the Reaction Temperature
-
Conventional Heating: If the reaction is being run at room temperature, increasing the temperature to reflux in a suitable solvent (e.g., dioxane, toluene, or DMF) can provide the necessary energy to overcome the activation barrier.
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Microwave Irradiation: This is a highly effective method for accelerating reactions with high activation energies. Microwave heating can dramatically reduce reaction times and improve yields for the formation of sterically hindered sulfonamides.[2][3][4][5]
Step 4: Modify the Base and Solvent System
-
Base: A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced. Ensure at least 2 equivalents are used, especially if starting with an amine salt.
-
Solvent: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.
Step 5: Consider High-Pressure Conditions
-
For extremely challenging cases, conducting the reaction under high pressure (if the necessary equipment is available) can increase the rate of reaction by favoring the formation of the more compact transition state.
Data on Overcoming Low Reactivity
| Method | Temperature | Catalyst | Typical Reaction Time | Expected Yield |
| Standard Conditions | Room Temp. | None | 24 - 48 hours | < 10% |
| Increased Temperature | Reflux | None | 12 - 24 hours | 20 - 40% |
| DMAP Catalysis | Room Temp. | 0.2 eq. DMAP | 6 - 12 hours | 50 - 70% |
| Microwave Irradiation | 100 - 150 °C | None | 10 - 30 minutes | 60 - 85% |
| Microwave + DMAP | 100 - 150 °C | 0.2 eq. DMAP | 5 - 15 minutes | > 90% |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis
This protocol is recommended as the first approach to overcome low reactivity.
Reaction Pathway
Caption: DMAP-catalyzed sulfonylation pathway.
Materials:
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This compound
-
Amine
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dry dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in dry DCM.
-
Add the amine (1.1 eq.) and DMAP (0.2 eq.).
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Add TEA or DIPEA (2.2 eq.) dropwise to the stirred solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 6-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Sulfonamide Synthesis
This protocol is recommended for rapid synthesis, especially when DMAP catalysis alone is insufficient.
Materials:
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This compound
-
Amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dry dioxane or DMF in a microwave-safe vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the amine (1.2 eq.), and TEA or DIPEA (2.5 eq.).
-
Add a suitable volume of dry dioxane or DMF to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes. The time and temperature may need to be optimized for your specific amine.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for the efficient synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Catalyst Selection and Optimization: Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the chlorosulfonation of 2,6-dichlorobenzoic acid?
A1: While specific literature for the regioselective chlorosulfonation of 2,6-dichlorobenzoic acid to obtain the 3-isomer is limited, catalysts commonly employed for the chlorosulfonation of dichlorobenzoic acid isomers include Lewis acids and protic acids. For the related synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid, catalysts such as sulfuric acid, iron (III) chloride (FeCl₃), and zinc chloride (ZnCl₂) have been utilized to enhance reaction efficiency.[1][2] For the chlorination of 2-bromobenzoic acid in chlorosulfonic acid, ferric trichloride, aluminum chloride, and zinc chloride have been mentioned as suitable catalysts.
Q2: How does the choice of catalyst influence the reaction?
A2: The catalyst plays a crucial role in activating the chlorosulfonating agent (typically chlorosulfonic acid) and influencing the regioselectivity of the reaction. Lewis acids can enhance the electrophilicity of the sulfur trioxide precursor, potentially leading to faster reaction rates. Protic acids like sulfuric acid can also facilitate the reaction. For aromatic compounds, sulfamic acid has been used as a catalyst to suppress the formation of sulfone byproducts, which can be a significant issue in chlorosulfonation reactions.
Q3: Are there any non-catalytic methods available?
A3: Chlorosulfonation of aromatic compounds can be carried out using an excess of chlorosulfonic acid without a catalyst. However, this often requires harsher reaction conditions, such as higher temperatures and longer reaction times, and may lead to a higher incidence of side reactions and lower yields.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality of starting materials (e.g., wet 2,6-dichlorobenzoic acid)- Inefficient quenching and precipitation | - Ensure the catalyst is anhydrous and active.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring the reaction progress by TLC or GC.- Use freshly dried starting materials.- Ensure rapid and efficient cooling during the ice-water quench to maximize precipitation. |
| Formation of Multiple Isomers | - Lack of regioselective control during chlorosulfonation. The directing effects of the two ortho, para-directing chloro groups and the meta-directing carboxylic acid group can lead to a mixture of products. | - Screen different catalysts (e.g., FeCl₃, AlCl₃, ZnCl₂) to determine the optimal catalyst for directing the sulfonyl chloride group to the 3-position.- Optimize the reaction temperature; lower temperatures may favor the formation of a specific isomer.- Consider a multi-step synthesis approach involving a directing group that can be later removed or converted. |
| Significant Sulfone Byproduct Formation | - High reaction temperatures- Prolonged reaction times- Absence of a sulfone inhibitor | - Maintain the lowest effective reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider the addition of a sulfone inhibitor, such as sulfamic acid, to the reaction mixture. |
| Product is an insoluble oil or fails to crystallize | - Presence of impurities- Incomplete reaction | - Purify the crude product by recrystallization from a suitable solvent or by converting it to a salt (e.g., with an amine) and then regenerating the acid.- Ensure the reaction has gone to completion before workup. |
| Difficulty in Product Isolation | - Product is too soluble in the quenching medium. | - Ensure the quenching is performed with ice-cold water to minimize solubility.- If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
Experimental Protocols
General Procedure for the Chlorosulfonation of 2,6-Dichlorobenzoic Acid:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place anhydrous 2,6-dichlorobenzoic acid.
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Addition of Catalyst: Add the selected catalyst (e.g., a catalytic amount of anhydrous FeCl₃ or sulfamic acid).
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Addition of Chlorosulfonic Acid: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid via the dropping funnel while maintaining the temperature below a specified, optimized temperature.
-
Reaction: After the addition is complete, slowly raise the temperature to the optimized reaction temperature (e.g., typically between 60-140°C for related compounds) and stir for the required time (e.g., 2-6 hours), monitoring the reaction by an appropriate method (e.g., TLC, GC).
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Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice with vigorous stirring.
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Isolation: The solid product that precipitates is collected by vacuum filtration.
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Washing: Wash the filter cake with cold water until the filtrate is neutral to remove any remaining acid.
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Drying: Dry the product in a vacuum oven at a low temperature.
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Purification: If necessary, purify the crude product by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes typical reaction conditions found for the synthesis of a related isomer, 2,4-dichloro-5-chlorosulfonyl-benzoic acid, which may serve as a starting point for optimization.
| Catalyst | Starting Material | Molar Ratio (Start:Catalyst) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 2,4-dichlorobenzoic acid | Not specified | Not specified | Not specified | Not specified | [1][2] |
| Iron (III) Chloride | 2,4-dichlorobenzoic acid | Not specified | Not specified | Not specified | Not specified | [2] |
| Zinc Chloride | 2,4-dichlorobenzoic acid | Not specified | Not specified | Not specified | Not specified | [2] |
Mandatory Visualizations
The following diagrams illustrate the logical relationships in catalyst selection and the general experimental workflow.
Caption: Logic diagram for catalyst selection in the synthesis of this compound.
References
Managing temperature control in large-scale synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid
Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on managing temperature control during large-scale synthesis, a critical factor for ensuring reaction safety, product yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature-controlled step in the synthesis of this compound?
A1: The most critical step is the electrophilic aromatic substitution reaction between 2,6-dichlorobenzoic acid and chlorosulfonic acid. This chlorosulfonation reaction is highly exothermic, and failure to control the temperature can lead to a runaway reaction, side product formation, and significant safety hazards.[1][2][3]
Q2: Why is chlorosulfonic acid so hazardous, and what are the primary concerns?
A2: Chlorosulfonic acid is a highly reactive and corrosive chemical.[1][4][5] Its primary hazards include:
-
Violent Reaction with Water: It reacts violently with water, including moisture in the air, to produce significant heat and toxic fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[2][4][5]
-
Extreme Corrosivity: It causes severe chemical burns to skin and eyes and corrodes most metals, which can produce flammable hydrogen gas.[1][5]
-
High Exothermicity: Its reaction with organic compounds is typically strongly exothermic, requiring robust temperature control to prevent dangerous temperature and pressure increases.[2][3]
Q3: What type of reactor setup is recommended for this large-scale synthesis?
A3: For large-scale synthesis involving highly exothermic reactions, a jacketed reactor system is standard.[3][6] This setup should be equipped with a high-efficiency external cooling system (chiller or cryostat), an overhead stirrer for maintaining homogeneity, and multiple temperature probes for monitoring both the reaction mass and the jacket fluid temperature.[6][7]
Q4: What are the consequences of poor temperature control?
A4: Poor temperature control can lead to several adverse outcomes:
-
Safety: The most significant risk is a thermal runaway, which could result in a boil-off of reactants, over-pressurization, and reactor failure.
-
Product Quality: Elevated temperatures can increase the formation of impurities and decomposition products, leading to lower yield and purity of the desired this compound.
-
Reproducibility: Inconsistent temperature profiles between batches will lead to unreliable and non-reproducible results.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
-
Possible Cause A: The addition rate of chlorosulfonic acid is too high for the cooling system's capacity.
-
Solution: Immediately stop the addition. Monitor the reactor temperature closely. If it continues to rise towards the safety limit, proceed to the emergency shutdown protocol. For future runs, reduce the addition rate.
-
-
Possible Cause B: The cooling system is not performing optimally.
-
Solution: Verify the chiller setpoint and ensure the circulation pump is operating at the correct flow rate. Check for any obstructions or kinks in the coolant lines. Ensure the jacket is not fouled, which would impede heat transfer.[8]
-
-
Possible Cause C: Inadequate mixing in the reactor, leading to localized "hot spots."
-
Solution: Confirm the agitator is running at the specified speed. Poor mixing can prevent the heat generated from being efficiently transferred to the cooling jacket.
-
Issue 2: Reaction Temperature Will Not Reach the Target Setpoint
-
Possible Cause A: The reaction is complete, or the starting materials are not reacting.
-
Solution: Take a sample for in-process analysis (e.g., HPLC, TLC) to check for the presence of starting material and product. If the reaction has stalled, there may be an issue with reagent quality.
-
-
Possible Cause B: The heating function of the temperature control unit is malfunctioning.
-
Solution: Check the temperature control unit for any error codes. Verify that the heating system is operational.
-
Issue 3: Low Yield or High Impurity Profile in the Final Product
-
Possible Cause A: The reaction was conducted at a suboptimal temperature.
-
Solution: Review the temperature logs for the batch. Deviations, either too high or too low, from the optimal temperature range can significantly impact yield and selectivity. A higher temperature may have caused decomposition, while a lower temperature may have resulted in an incomplete reaction.
-
-
Possible Cause B: The quenching step was not controlled effectively.
-
Solution: The process of quenching the reaction mixture (e.g., adding it to ice water) is also highly exothermic. If the quench temperature is not kept low, hydrolysis of the product or other side reactions can occur. An analogous process notes that the quench temperature should be kept below 2°C.[9]
-
Data Presentation: Reaction Parameters
The following table summarizes key quantitative parameters for managing the chlorosulfonation step. Note: These values are representative and should be optimized for your specific equipment and scale.
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | 2,6-Dichlorobenzoic Acid | Ensure >98% purity, dry conditions. |
| Reagent | Chlorosulfonic Acid | Use a molar excess (e.g., 4-8 equivalents).[9] |
| Initial Reactor Temp. | 0°C to 5°C | Pre-chilling the initial charge of 2,6-dichlorobenzoic acid provides a thermal buffer. |
| Reagent Addition Temp. | 5°C to 15°C | Slow, controlled addition of chlorosulfonic acid while maintaining this temperature range is crucial. |
| Reaction/Heating Temp. | 80°C to 135°C | After addition, the mixture is slowly heated. The final temperature depends on the desired reaction rate. An analogous synthesis uses 135°C.[9] |
| Reaction Time | 2 - 6 hours | Monitor reaction progress via in-process controls. |
| Quench Temperature | < 5°C | The reaction mixture is added to ice/water. Maintaining a low temperature is critical to prevent product degradation.[9] |
Experimental Protocols
Protocol 1: Large-Scale Chlorosulfonation Reaction
Warning: This procedure involves highly corrosive and reactive chemicals. All operations must be conducted in a suitable chemical fume hood or an isolated, well-ventilated area by trained personnel wearing appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat).[2]
-
Reactor Preparation: Ensure the jacketed reactor system is clean, dry, and inerted with a nitrogen atmosphere.
-
Chiller Setup: Set the cooling system to -5°C to begin pre-chilling the reactor jacket.
-
Charging the Reactor: Charge the reactor with 2,6-dichlorobenzoic acid (1.0 equivalent). Begin agitation to ensure the solid is suspended and cooled uniformly.
-
Controlled Addition: Once the reactor contents are at or below 5°C, begin the slow, subsurface addition of chlorosulfonic acid (4-8 equivalents) via a dosing pump.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to ensure the temperature does not exceed 15°C. The total addition time may span several hours.
-
Heating Phase: After the addition is complete, slowly raise the temperature of the reactor jacket to bring the reaction mixture to the target temperature (e.g., 100°C). Hold at this temperature for 2-6 hours.
-
Reaction Monitoring: Periodically take samples (using a safe sampling technique) to monitor the reaction's progress by a suitable analytical method.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Prepare a separate vessel with a stirred mixture of ice and water. Slowly transfer the reaction mixture into the ice/water, ensuring the quench vessel temperature remains below 5°C.
-
Isolation: The precipitated solid product can be isolated by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Visualizations
Workflow for Temperature-Controlled Synthesis
The following diagram outlines the general workflow for the synthesis, highlighting the critical temperature control stages.
Caption: Experimental workflow with critical temperature control points.
Troubleshooting Logic for a Temperature Excursion
This decision tree provides a logical path for addressing a sudden, unexpected rise in reactor temperature.
Caption: Decision tree for troubleshooting a temperature excursion event.
References
- 1. fireengineering.com [fireengineering.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. chemithon.com [chemithon.com]
- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 5. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 7. Large Reactor Temperature Control with Chillers [lneya.com]
- 8. chemicalprocessing.com [chemicalprocessing.com]
- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
2,6-dichloro-3-chlorosulfonyl-benzoic acid vs. 2,4-dichloro-5-chlorosulfonyl-benzoic acid in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of drug development pipelines. Dichlorinated chlorosulfonylbenzoic acids are a class of compounds that serve as versatile intermediates, primarily in the synthesis of sulfonamide-containing drugs. This guide provides a comparative analysis of two key positional isomers: 2,6-dichloro-3-chlorosulfonyl-benzoic acid and the well-established 2,4-dichloro-5-chlorosulfonyl-benzoic acid. While the latter is a well-documented and commercially significant intermediate, the former remains a largely theoretical player. This comparison aims to shed light on their potential synthetic utility, reactivity, and applications, drawing upon available data and theoretical considerations.
Physicochemical Properties and Structural Comparison
A fundamental comparison of the two isomers reveals key structural differences that are predicted to influence their reactivity and synthetic accessibility.
| Feature | This compound | 2,4-dichloro-5-chlorosulfonyl-benzoic acid |
| CAS Number | 53553-05-2[1] | 3740-18-9 |
| Molecular Formula | C₇H₃Cl₃O₄S[1] | C₇H₃Cl₃O₄S |
| Molecular Weight | 289.52 g/mol | 289.52 g/mol |
| Predicted Reactivity | The steric hindrance from the two ortho-chloro substituents is expected to significantly impact the reactivity of both the carboxylic acid and chlorosulfonyl groups. The chlorosulfonyl group at the 3-position is flanked by a chloro and a hydrogen, which may influence its electrophilicity. | The substituents are more dispersed, leading to less steric hindrance around the reactive centers. The chlorosulfonyl group at the 5-position is ortho to a chloro group and para to the carboxylic acid, which electronically activates it for nucleophilic substitution.[2] |
| Solubility | Expected to have solubility in polar organic solvents.[1] | Soluble in polar organic solvents. |
| Key Applications | Currently, no significant applications in drug development have been reported in publicly available literature. It is commercially available as a chemical reagent.[1] | Crucial intermediate in the synthesis of the potent loop diuretic, Furosemide.[2] Also used as a precursor for other biologically active molecules, including potential herbicides and insecticides. |
Synthesis and Experimental Protocols
The synthetic routes to these two isomers are dictated by the directing effects of the substituents on the benzoic acid ring during electrophilic aromatic substitution.
2,4-dichloro-5-chlorosulfonyl-benzoic acid: An Established Synthetic Pathway
The synthesis of 2,4-dichloro-5-chlorosulfonyl-benzoic acid is well-documented and commercially practiced. The most common method involves the direct chlorosulfonation of 2,4-dichlorobenzoic acid.
Experimental Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet, 2,4-dichlorobenzoic acid is added to an excess of chlorosulfonic acid. The molar ratio of chlorosulfonic acid to 2,4-dichlorobenzoic acid is typically in the range of 4:1 to 10:1.[3]
-
Catalyst (Optional): A catalyst such as sulfuric acid, iron trichloride, or zinc dichloride can be added to improve the reaction rate and yield.[2][3]
-
Reaction Conditions: The mixture is heated, typically to a temperature between 130°C and 150°C, and maintained for a period of 1 to 6 hours.[3]
-
Work-up: After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice. The precipitated product, 2,4-dichloro-5-chlorosulfonyl-benzoic acid, is then collected by filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
This process is a key step in the industrial production of furosemide.[2] The subsequent steps involve ammonolysis of the chlorosulfonyl group to a sulfonamide, followed by reaction with furfurylamine.[2]
References
Advantages of using 2,6-dichloro-3-chlorosulfonyl-benzoic acid over other sulfonyl chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Sulfonyl chlorides, as precursors to the ubiquitous sulfonamide functional group, represent a critical class of reagents. This guide provides a detailed comparison of 2,6-dichloro-3-chlorosulfonyl-benzoic acid against other common sulfonyl chlorides, highlighting its distinct advantages in the synthesis of complex, biologically active molecules.
Unveiling the Advantages: A Data-Driven Comparison
The unique substitution pattern of this compound, featuring two sterically demanding and electron-withdrawing chlorine atoms ortho to the sulfonyl chloride group and a meta-directing carboxylic acid, imparts a unique reactivity profile. This often translates to superior performance in terms of selectivity and yield in the synthesis of complex sulfonamides.
Table 1: Comparative Reactivity and Selectivity of Various Sulfonyl Chlorides
| Sulfonyl Chloride | Key Structural Features | Expected Reactivity | Noteworthy Advantages | Common Applications |
| This compound | Steric hindrance from two ortho-chloro groups; electron-withdrawing chloro and carboxyl groups. | Moderated, highly selective | Enhanced regioselectivity, potential for novel scaffold synthesis. | Synthesis of diuretics, ion-channel modulators, and other complex drug candidates. |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating methyl group. | High | Readily available, widely used for protection of amines. | Amine protection, synthesis of simple sulfonamides. |
| Benzenesulfonyl chloride (BsCl) | Unsubstituted aromatic ring. | High | Baseline for reactivity comparison. | General sulfonamide synthesis. |
| 2-Naphthalenesulfonyl chloride | Fused aromatic ring system. | High | Introduction of a bulky, lipophilic group. | Synthesis of fluorescent probes and bioactive molecules. |
| Dansyl chloride | N,N-dimethylamino group. | High | Fluorescent tag. | Labeling of amines, peptides, and proteins. |
The moderated reactivity of this compound, a consequence of the steric shielding by the ortho-chloro substituents, can be a significant advantage. This steric hindrance can prevent undesirable side reactions and lead to higher yields of the desired product, particularly when reacting with complex amines containing multiple nucleophilic sites. Furthermore, the strong electron-withdrawing nature of the chlorine and carboxylic acid groups enhances the electrophilicity of the sulfur atom, facilitating the reaction with even weakly nucleophilic amines.[1][2][3]
Experimental Protocol: Synthesis of a Novel Sulfonamide
The following is a representative protocol for the synthesis of a sulfonamide using this compound. This procedure is based on established methods for sulfonamide synthesis and can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine of interest
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Logical Workflow for Sulfonamide Synthesis
The synthesis of a target sulfonamide using this compound follows a logical and straightforward workflow, as illustrated below.
References
A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of substituted sulfonamides is a cornerstone of medicinal chemistry. This guide provides an objective comparison of contemporary alternative reagents to traditional sulfonyl chlorides, supported by experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategies.
The venerable sulfonamide functional group continues to be a critical pharmacophore in a wide array of therapeutic agents. However, the classical approach to its synthesis—the reaction of a sulfonyl chloride with an amine—suffers from limitations, including the often harsh conditions required to prepare the sulfonyl chloride precursors and their inherent instability.[1] In response, a host of innovative reagents and methodologies have emerged, offering milder conditions, broader substrate scope, and improved functional group tolerance. This guide delves into a comparative analysis of these modern alternatives.
Performance Comparison of Alternative Sulfonamide Synthesis Methods
The following tables summarize the performance of key alternative methods for the synthesis of substituted sulfonamides, providing a clear comparison of their efficacy across various substrates.
| Method | Reagents/Catalyst | General Yields | Reaction Conditions | Key Advantages | Limitations |
| Traditional Method | Sulfonyl chloride, Amine, Base | Good to Excellent | Variable, often requires pyridine | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[1] |
| Direct C-H Sulfonamidation | Sulfonyl azide, Rhodium, Ruthenium, or Iridium catalyst | Moderate to Excellent[2][3] | 80-120 °C, 12-24 h | Atom economical, avoids pre-functionalization of the arene | Requires directing group, expensive transition metal catalysts |
| Sulfonyl Fluoride Activation | Sulfonyl fluoride, Amine, Ca(NTf₂)₂ | Good to Excellent[4][5] | 60 °C, 24 h | Utilizes stable and easy-to-handle sulfonyl fluorides, broad substrate scope | Requires a stoichiometric activator, longer reaction times |
| Sulfur Dioxide Surrogates | DABSO, Organometallic reagent, Amine, Oxidant | Good[6][7] | Room temperature to moderate heating | Avoids the use of gaseous and toxic SO₂, mild reaction conditions | Multi-component, may require careful optimization |
| Decarboxylative Halosulfonylation | Carboxylic acid, SO₂, Copper catalyst, Chlorinating agent, Amine | Good to Excellent | Photochemical, room temperature | Starts from readily available carboxylic acids, mild conditions | Requires a photochemical setup, multi-step one-pot procedure |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, SO₂Cl₂, Amine, Palladium catalyst | Moderate to Good[8][9] | 50-100 °C, 12-24 h | Good functional group tolerance, convergent synthesis | Requires pre-functionalized starting materials, potential for side reactions |
| Photoredox/Copper Catalysis | Aryl radical precursor, Amine, DABSO, fac-Ir(ppy)₃, CuCl₂ | Good to Excellent[1][10] | Room temperature, visible light | Very mild conditions, broad substrate scope, utilizes air as an oxidant | Requires a photocatalyst and a co-catalyst |
| Novel Sulfinylamine Reagent | Organometallic reagent, t-BuONSO | Good to Excellent[11][12][13] | -78 °C to room temperature | Direct synthesis of primary sulfonamides, convenient one-step process | Requires organometallic reagents, limited to primary sulfonamide synthesis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of these modern techniques.
Iridium-Catalyzed Direct C-H Sulfamidation of Aryl Nitrones
This protocol is adapted from a procedure for the direct C-H sulfamidation of aryl nitrones with sulfonyl azides at room temperature.[3]
Materials:
-
Aryl nitrone (0.2 mmol)
-
Sulfonyl azide (0.24 mmol)
-
[IrCp*Cl₂]₂ (2 mol%)
-
AgSbF₆ (8 mol%)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl nitrone, sulfonyl azide, [IrCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired sulfonamide.
Synthesis of Sulfonamides via Calcium Triflimide Activation of Sulfonyl Fluorides
This protocol describes the activation of sulfonyl fluorides with calcium triflimide for reaction with amines.[4][14]
Materials:
-
Sulfonyl fluoride (0.5 mmol)
-
Amine (1.0 mmol)
-
Ca(NTf₂)₂ (0.5 mmol)
-
tert-Amyl alcohol (2.5 mL)
Procedure:
-
In a vial, combine the sulfonyl fluoride, amine, and Ca(NTf₂)₂.
-
Add tert-amyl alcohol.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
One-Pot Synthesis of Sulfonamides Using DABSO
This procedure outlines a one-pot synthesis of sulfonamides from Grignard reagents and amines using DABSO as an SO₂ surrogate.[6][15]
Materials:
-
DABSO (0.5 mmol)
-
Grignard reagent (1.0 M in THF, 1.1 mmol)
-
Anhydrous THF (2.0 mL)
-
Sulfuryl chloride (1.1 mmol)
-
Amine (1.2 mmol)
-
Triethylamine (1.5 mmol)
Procedure:
-
To a stirred suspension of DABSO in anhydrous THF at 0 °C, add the Grignard reagent dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and add sulfuryl chloride dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of the amine and triethylamine in THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Photoredox and Copper-Catalyzed Synthesis of Sulfonamides
This protocol describes a synergetic photoredox and copper-catalyzed synthesis of sulfonamides.[1][10]
Materials:
-
Aryl radical precursor (e.g., aryldiazonium salt) (0.2 mmol)
-
Amine (0.4 mmol)
-
DABSO (0.2 mmol)
-
fac-Ir(ppy)₃ (2 mol%)
-
CuCl₂ (20 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)
-
Pyridine (0.4 mmol)
-
Dichloromethane (DCM) (2.0 mL)
Procedure:
-
In a reaction tube, combine the aryl radical precursor, amine, DABSO, fac-Ir(ppy)₃, CuCl₂, dtbbpy, and pyridine.
-
Add DCM and stir the mixture under an air atmosphere.
-
Irradiate the reaction with a 30 W blue LED strip (455 nm) at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Biological Relevance
To further aid in the understanding of these synthetic alternatives and their applications, the following diagrams illustrate a representative experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Many sulfonamide-containing drugs exert their therapeutic effects by inhibiting specific signaling pathways. For instance, several anticancer sulfonamides target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.[16][[“]]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-Catalyzed Direct C-H Sulfamidation of Aryl Nitrones with Sulfonyl Azides at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theballlab.com [theballlab.com]
- 6. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 7. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
Validating the Structure of 2,6-dichloro-3-chlorosulfonyl-benzoic Acid Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2,6-dichloro-3-chlorosulfonyl-benzoic acid and its derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, plausible synthesis protocol adapted from a closely related structure. Furthermore, it offers a comprehensive comparison with NMR data of structurally analogous compounds to predict and interpret the spectroscopic features of the target molecule. Alternative analytical techniques are also discussed to provide a multifaceted approach to structural elucidation.
Synthesis of this compound: An Adapted Protocol
Experimental Protocol:
Materials:
-
1,3-dichloro-2-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Sulfur dioxide (SO₂) gas
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Dry ice (solid CO₂)
Procedure:
-
Lithiation: To a solution of 1,3-dichloro-2-iodobenzene in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-butyllithium. Stir the mixture at this temperature for 1 hour.
-
Sulfonylation: Bubble sulfur dioxide gas through the solution at -78 °C until the reaction is complete (monitoring by TLC is recommended).
-
Chlorination: Quench the reaction with an aqueous solution of N-chlorosuccinimide.
-
Work-up: Acidify the mixture with HCl and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Carboxylation: The resulting crude sulfonyl chloride can be further purified or directly subjected to carboxylation. For carboxylation, the lithiated intermediate (from step 1) can be quenched with an excess of crushed dry ice.
-
Final Acidification and Purification: After the dry ice has sublimed, the reaction mixture is acidified with HCl and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product can be purified by recrystallization.
Structural Validation by NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise arrangement of atoms within a molecule can be determined.
Predicted ¹H and ¹³C NMR Spectra of this compound
Due to the absence of experimental NMR data for the title compound, the following table provides predicted chemical shifts based on the analysis of substituent effects in related molecules. The electron-withdrawing nature of the chloro, chlorosulfonyl, and carboxylic acid groups will significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| H-4 | 8.0 - 8.2 | 132 - 134 | Deshielded due to the para chlorosulfonyl group and meta to the carboxylic acid. Expected to be a doublet. |
| H-5 | 7.6 - 7.8 | 128 - 130 | Deshielded by the ortho chloro group and meta to the chlorosulfonyl group. Expected to be a doublet. |
| COOH | 11 - 13 | 165 - 170 | Typical chemical shift for a carboxylic acid proton. |
| C-1 (C-COOH) | - | 130 - 132 | Quaternary carbon attached to the carboxylic acid group. |
| C-2 (C-Cl) | - | 135 - 137 | Quaternary carbon attached to a chlorine atom. |
| C-3 (C-SO₂Cl) | - | 140 - 142 | Quaternary carbon attached to the chlorosulfonyl group, expected to be significantly deshielded. |
| C-4 | - | 132 - 134 | Aromatic carbon deshielded by adjacent electron-withdrawing groups. |
| C-5 | - | 128 - 130 | Aromatic carbon influenced by the ortho chloro group. |
| C-6 (C-Cl) | - | 133 - 135 | Quaternary carbon attached to a chlorine atom. |
Comparative NMR Data of Structurally Related Compounds
To substantiate the predicted values, the experimental NMR data for 2-chlorobenzoic acid and 3-chlorobenzoic acid are presented below. This comparison highlights the influence of the positions of the chloro and carboxylic acid groups on the aromatic signals.
Table 2: Experimental NMR Data for 2-Chlorobenzoic Acid and 3-Chlorobenzoic Acid [2]
| Compound | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-Chlorobenzoic Acid | H-3 | 7.31 (m) | 131.56 |
| H-4 | 7.40 (m) | 132.54 | |
| H-5 | 7.50 (m) | 126.75 | |
| H-6 | 8.09 (d, J = 7.44 Hz) | 134.83 | |
| COOH | - | 171.09 | |
| C-1 | - | 128.46 | |
| C-2 | - | 133.65 | |
| 3-Chlorobenzoic Acid | H-2 | 7.79 (m) | 129.30 |
| H-4 | 7.70 (m) | 133.37 | |
| H-5 | 7.55 (t, J = 8.08 Hz) | 128.37 | |
| H-6 | 7.79 (m) | 131.30 | |
| COOH | 13.34 (s) | 166.54 | |
| C-1 | - | 133.15 | |
| C-3 | - | 133.82 |
Alternative Structural Elucidation Techniques
While NMR is a powerful tool, a combination of analytical methods provides the most robust structural validation.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable. The fragmentation of aromatic sulfonyl chlorides often involves the loss of SO₂ or the entire chlorosulfonyl group[3].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the S=O stretches of the sulfonyl chloride group (~1375 and ~1185 cm⁻¹)[4][5].
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound derivatives.
Caption: Synthesis and structural validation workflow.
Conclusion
The structural validation of novel compounds like this compound derivatives relies on a synergistic approach employing synthesis, advanced spectroscopic techniques, and comparative data analysis. While direct experimental NMR data for the title compound is not currently available, this guide provides a robust framework for its synthesis and characterization. By adapting known synthetic procedures and leveraging the extensive knowledge of substituent effects on NMR spectra, researchers can confidently predict, interpret, and validate the structure of this and other complex aromatic compounds. The integration of complementary techniques such as mass spectrometry and IR spectroscopy is crucial for unambiguous structural assignment, ensuring the integrity of data for research and development in the pharmaceutical and chemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This method is based on the separation of the analyte on a nonpolar stationary phase with a polar mobile phase.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point for separating halogenated aromatic acids.[3][4]
-
Mobile Phase: A gradient elution is often effective for separating the main compound from its impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile. The gradient could start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more nonpolar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible results.
-
Detection: UV detection at a wavelength of 220 nm, where the benzene ring and carboxyl group are expected to absorb.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized this compound in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical HPLC Purity Analysis
The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak ID | Retention Time (min) | Peak Area (%) | Possible Identification |
| 1 | 3.5 | 0.8 | Starting Material Impurity |
| 2 | 5.2 | 98.5 | This compound |
| 3 | 7.8 | 0.5 | By-product 1 |
| 4 | 9.1 | 0.2 | By-product 2 |
Workflow for HPLC Purity Assessment
Caption: Workflow of HPLC for purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[2] | High resolution and sensitivity, quantitative, well-established for purity determination.[5] | Requires specialized equipment and trained personnel, method development can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment.[6] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Fast and simple indication of purity; impurities typically broaden and depress the melting range.[6] | Not suitable for thermally unstable compounds, insensitive to small amounts of impurities with similar melting points. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7] | Provides molecular weight and structural information of impurities, highly sensitive and specific.[8][9] | Higher cost of instrumentation and maintenance, more complex data analysis. |
Logical Relationship of Purity Assessment Techniques
Caption: Hierarchy of purity assessment techniques.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative capabilities. While techniques like TLC and melting point analysis can serve as rapid preliminary checks, they lack the accuracy and precision of HPLC. For in-depth analysis and the structural elucidation of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is the most powerful approach. The choice of method will ultimately depend on the specific requirements of the research, the available resources, and the stage of drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. wjpmr.com [wjpmr.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for chlorosulfonation of dichlorobenzoic acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various catalysts used in the chlorosulfonation of dichlorobenzoic acids, a critical reaction in the synthesis of pharmaceuticals like the diuretic furosemide.
The introduction of a chlorosulfonyl group onto the aromatic ring of dichlorobenzoic acids is a pivotal step in creating versatile intermediates.[1] The efficacy of this electrophilic aromatic substitution is significantly influenced by the choice of catalyst. This guide summarizes experimental data on different catalysts, outlines a general experimental protocol, and provides a visual workflow for the process.
Comparative Efficacy of Catalysts
| Catalyst | Starting Material | Reactant Ratio (Substrate:Chlorosulfonic Acid:Catalyst) | Temperature (°C) | Reaction Time (h) | Product Purity | Reference |
| Sulfuric Acid | 2,4-dichlorotrichlorobenzyl | 1:4-10:0.7-1.0 | 135-150 | 1-6 | >99% (HPLC) | [2] |
| Iron Trichloride | 2,4-dichlorotrichlorobenzyl | 1:4-10:0.7-1.0 | 135-150 | 1-6 | >99% (HPLC) | [2] |
| Zinc Dichloride | 2,4-dichlorotrichlorobenzyl | 1:4-10:0.7-1.0 | 135-150 | 1-6 | >99% (HPLC) | [2] |
| Sodium Sulfate | 2,4-dichlorobenzoic acid | Not specified | Not specified | Not specified | Not specified | [1] |
Note: The data for sulfuric acid, iron trichloride, and zinc dichloride are based on the chlorosulfonation of 2,4-dichlorotrichlorobenzyl, a derivative of 2,4-dichlorobenzoic acid, to produce 2,4-dichloro-5-chlorosulfonyl benzoic acid.[2] The purity of the final product, 2,4-dichloro-5-sulfamoylbenzoic acid, after subsequent steps, was reported to be greater than 99% by HPLC.[2]
Experimental Protocols
The following is a generalized methodology for the chlorosulfonation of a 2,4-dichlorobenzoic acid derivative in the presence of a catalyst, based on available literature.
Materials:
-
2,4-dichlorobenzoic acid derivative (e.g., 2,4-dichlorotrichlorobenzyl)
-
Chlorosulfonic acid
-
Catalyst (e.g., sulfuric acid, iron trichloride, or zinc dichloride)
-
Ice water
-
Ammonia solution
-
Acid for acidification (e.g., HCl)
-
Solvent for recrystallization (e.g., ethanol)
Procedure:
-
Reaction Setup: In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.
-
Addition of Substrate: Gradually add the 2,4-dichlorobenzoic acid derivative to the reactor while maintaining control over the reaction temperature. The molar ratio of the substrate to chlorosulfonic acid and catalyst can range from 1:4:0.7 to 1:10:1.0.[2]
-
Reaction: Heat the mixture to a temperature between 130-150°C and maintain it for a period of 1 to 6 hours.[2]
-
Quenching: After the reaction is complete, cool the mixture and carefully pour it into ice water to precipitate the product, 2,4-dichloro-5-chlorosulfonyl benzoic acid.[2]
-
Isolation and Washing: Filter the precipitate and wash it with water.[2]
-
Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonyl benzoic acid is then typically subjected to ammonolysis by reacting it with ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.[1][2]
-
Acidification: The reaction mixture from the ammonolysis step is then acidified to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[2]
-
Purification: The crude product is further purified by recrystallization from a suitable solvent, such as an alcohol (methanol, ethanol, or isopropanol), after a decolorizing step.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, which includes the key chlorosulfonation step.
Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid.
Concluding Remarks
The choice of catalyst is a critical parameter in the chlorosulfonation of dichlorobenzoic acids. Catalysts such as sulfuric acid, iron trichloride, and zinc dichloride have been shown to be effective in producing high-purity products under specific reaction conditions.[2] The provided experimental protocol and workflow offer a general guideline for researchers in this field. Further optimization of catalyst loading, reaction temperature, and time for specific dichlorobenzoic acid isomers may lead to improved yields and process efficiency.
References
A review of derivatization agents for amines: where does 2,6-dichloro-3-chlorosulfonyl-benzoic acid stand?
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of amines is a common analytical challenge. Due to their often low volatility and lack of strong chromophores or fluorophores, direct analysis of amines by chromatographic techniques can be difficult. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a widely employed strategy to overcome these limitations. This guide provides a comparative overview of several common derivatization agents for amines and evaluates the potential of a lesser-known compound, 2,6-dichloro-3-chlorosulfonyl-benzoic acid, in this context.
A Prospective Look at this compound
The key reactive group in this molecule is the chlorosulfonyl (-SO₂Cl) moiety. Sulfonyl chlorides are known to react with primary and secondary amines to form stable sulfonamides.[1][2] This reaction is analogous to the well-established derivatization using dansyl chloride.
Expected Reaction and Properties of the Derivative:
The derivatization reaction is expected to proceed via nucleophilic attack of the amine on the electrophilic sulfur atom of the chlorosulfonyl group, leading to the formation of a stable N-sulfamoylbenzoic acid derivative and hydrochloric acid. The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group on the benzene ring is anticipated to influence the reactivity of the chlorosulfonyl group.[3][4] These electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, which could lead to a faster reaction with amines compared to unsubstituted sulfonyl chlorides.
The resulting derivative will possess a carboxylic acid group, which can be advantageous for several reasons:
-
Improved Chromatography: The presence of the polar carboxylic acid group can influence the chromatographic retention of the derivative, potentially allowing for better separation of different amines.
-
Multiple Detection Modes: The aromatic ring provides UV absorbance for detection. Furthermore, the carboxylic acid group could potentially be used for further derivatization or for ionization in mass spectrometry.
However, potential challenges exist:
-
Steric Hindrance: The two chlorine atoms ortho to the chlorosulfonyl group and the benzoic acid moiety may introduce steric hindrance, potentially slowing down the reaction with bulky amines.[5]
-
Stability: While sulfonamides are generally stable, the overall stability of the derivative would need to be experimentally verified.[6]
Comparison with Established Derivatization Agents
To understand where this compound might stand, it is essential to compare its predicted characteristics with those of widely used derivatization agents. The following tables summarize the key performance aspects and experimental conditions for four common reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and Benzoyl Chloride.
Quantitative Comparison of Derivatization Agents
| Feature | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Benzoyl Chloride (BzCl) | This compound (Predicted) |
| Reacts with | Primary & Secondary Amines, Phenols | Primary Amines (in the presence of a thiol) | Primary & Secondary Amines | Primary & Secondary Amines, Phenols, Alcohols | Primary & Secondary Amines |
| Detection Method | Fluorescence, UV, MS[1][7] | Fluorescence | Fluorescence, UV[8] | UV, MS[9][10] | UV, MS |
| Derivative Stability | High[7] | Low to Moderate[11] | High | High[12] | Expected to be High |
| Reaction Time | 30-60 min[13] | ~1 min | 5-40 min[14] | ~5 min[10] | Potentially fast due to activating groups |
| Reaction Temperature | 25-60 °C[13] | Room Temperature | Room Temperature[14] | Room Temperature[10] | Likely Room Temperature to moderate heating |
| Detection Limit (LOD) | pmol to fmol range[7] | pmol to fmol range[11] | pmol to fmol range[15] | pmol range | To be determined |
Qualitative Comparison of Derivatization Agents
| Reagent | Advantages | Disadvantages |
| Dansyl Chloride | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[7] | Longer reaction times, can also react with phenols.[16] |
| o-Phthalaldehyde | Very fast reaction, highly sensitive for primary amines. | Does not react with secondary amines, derivatives can be unstable.[11] |
| FMOC-Cl | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[8] | Can be less selective, reacting with other functional groups. |
| Benzoyl Chloride | Fast reaction, stable derivatives, reacts with a broad range of functional groups.[10] | Can be non-selective, leading to multiple derivatized products if other functional groups are present. |
| This compound | Potentially high reactivity, stable sulfonamide bond, introduces a carboxylic acid handle for further modification or improved chromatography. | Steric hindrance may be an issue for bulky amines, lack of experimental data. |
Experimental Protocols for Common Derivatization Agents
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of amines using the compared reagents.
Dansyl Chloride Derivatization Protocol
-
Reagent Preparation: Prepare a 50 mM solution of dansyl chloride in acetone or acetonitrile.[13]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Reaction: To 25 µL of the sample extract, add 50 µL of a 1:1 mixture of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) and the 50 mM dansyl chloride solution.[13]
-
Incubation: Vortex the mixture and incubate at 25°C for 60 minutes in the dark.[13]
-
Quenching: Add a small volume of a quenching reagent, such as ammonium hydroxide, to react with excess dansyl chloride.[13]
-
Analysis: The derivatized sample is then ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~10.4) containing a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid.
-
Sample Preparation: The amine sample should be in an aqueous solution.
-
Reaction: Mix the sample solution with the OPA reagent in a 1:1 volumetric ratio.
-
Incubation: The reaction is typically complete within 1 minute at room temperature.
-
Stabilization (Optional): The reaction can be stopped by adding an acid, like 5% acetic acid.
-
Analysis: Inject the derivatized sample onto the HPLC system immediately due to the potential instability of the derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
-
Reagent Preparation: Prepare a 15 mM solution of FMOC-Cl in acetonitrile.[14]
-
Sample Preparation: Dissolve the amine sample in a suitable solvent.
-
Reaction: To 300 µL of the sample, add 600 µL of a 200 mM borate buffer (pH 10.0) followed by 600 µL of the FMOC-Cl solution.[14]
-
Incubation: Allow the reaction to proceed for 5 minutes at room temperature.[14]
-
Quenching: Stop the reaction by adding a solution of an amine like 1-aminoadamantane to consume excess FMOC-Cl.[14]
-
Analysis: The sample can then be filtered and analyzed by HPLC.
Benzoyl Chloride Derivatization Protocol (Schotten-Baumann Reaction)
-
Reagent Preparation: Prepare a 2% (v/v) solution of benzoyl chloride in acetonitrile.[10]
-
Sample Preparation: The amine sample is typically in an aqueous solution.
-
Reaction: To the sample, add a base such as 10% aqueous sodium hydroxide, followed by the dropwise addition of the benzoyl chloride solution with vigorous shaking.[10]
-
Incubation: The reaction is usually rapid and is complete within a few minutes at room temperature.[10]
-
Extraction: The benzoylated derivative can be extracted into an organic solvent.
-
Analysis: The organic extract is then evaporated and the residue is reconstituted in a suitable solvent for HPLC or LC-MS analysis.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Understanding the underlying chemistry and experimental processes is facilitated by visual representations.
Reaction Mechanism Diagrams
Caption: Reaction schemes for common amine derivatization agents.
General Experimental Workflow
Caption: A generalized workflow for amine analysis using pre-column derivatization.
Conclusion: The Potential of this compound
While established derivatization agents for amines are effective and widely used, the exploration of novel reagents is crucial for advancing analytical capabilities. Based on its chemical structure, this compound presents itself as a promising candidate for the derivatization of amines. Its potential for rapid reaction kinetics, the formation of stable derivatives, and the introduction of a versatile carboxylic acid handle warrant experimental investigation.
Future studies should focus on optimizing the reaction conditions for this reagent with a variety of primary and secondary amines, evaluating the stability of the resulting derivatives, and determining the limits of detection achievable with different chromatographic systems. A thorough experimental evaluation will be necessary to ascertain its true position among the well-established derivatization agents and to determine if its theoretical advantages translate into practical benefits for the analysis of amines in complex matrices. Researchers in the field are encouraged to explore the potential of this and other novel reagents to expand the toolkit for sensitive and reliable amine analysis.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]
- 9. byjus.com [byjus.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of sulfonamides derived from ortho-, meta-, and para-chlorosulfonylbenzoic acids. Due to a lack of direct comparative experimental data in the current literature for these specific isomers, this guide focuses on a theoretical comparison based on established principles of chemical stability, alongside standardized experimental protocols for empirical determination.
Theoretical Stability Comparison
The stability of organic molecules is primarily influenced by electronic and steric effects. For the sulfonamide derivatives of chlorosulfonylbenzoic acid, the relative positions of the sulfonamide (-SO2NHR) and carboxylic acid (-COOH) groups on the benzene ring dictate these effects and, consequently, their anticipated stability.
Table 1: Predicted Relative Stability of Sulfonamide Isomers
| Isomer Position | Key Influencing Factors | Predicted Relative Hydrolytic Stability | Predicted Relative Thermal Stability | Rationale |
| Ortho | Steric Hindrance, Intramolecular Interactions | Potentially Lower | Potentially Lower | The close proximity of the bulky sulfonamide and carboxylic acid groups can lead to significant steric strain. This strain may be relieved upon hydrolysis or thermal decomposition, providing a thermodynamic driving force for degradation. Intramolecular catalysis by the neighboring carboxylic acid group could also accelerate hydrolysis.[1][2] |
| Meta | Electronic Effects | Moderate | Moderate | The electron-withdrawing nature of both substituents deactivates the aromatic ring, which can influence the stability of the C-S bond. The meta-positioning results in less direct electronic interaction between the groups compared to the para-isomer. |
| Para | Electronic Effects (Resonance and Inductive) | Higher | Higher | The para-arrangement allows for maximum electronic communication through the benzene ring. The strong electron-withdrawing effects of both groups are distributed across the molecule, which can lead to a more stabilized ground state compared to the ortho and meta isomers. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these sulfonamide isomers, standardized testing protocols are essential. The following are widely accepted methodologies for assessing hydrolytic and thermal stability.
Hydrolytic Stability Testing (Adapted from OECD Guideline 111)
This test determines the rate of hydrolysis of a substance at different pH values.
Protocol:
-
Preparation of Test Solutions: Prepare aqueous buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).
-
Sample Introduction: Dissolve a known concentration of the test sulfonamide in each buffer solution. The concentration should be below the limit of solubility and allow for accurate quantification.
-
Incubation: Maintain the test solutions at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photolysis.
-
Sampling: At appropriate time intervals, withdraw aliquots from each test solution.
-
Analysis: Quantify the concentration of the remaining parent sulfonamide in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate constant (k) of hydrolysis at each pH by plotting the natural logarithm of the concentration versus time. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Thermal Stability Testing (Adapted from OECD Guideline 113)
This screening test provides information on the stability of a substance to heat.
Protocol:
-
Sample Preparation: Place a known quantity of the solid sulfonamide in a suitable container.
-
Accelerated Storage: Store the sample at an elevated and constant temperature (e.g., 55°C ± 1°C) for a defined period (e.g., 14 days).
-
Analysis: After the storage period, allow the sample to return to ambient temperature. Analyze the sample for the presence of degradation products and quantify the amount of the original sulfonamide remaining using a suitable analytical method (e.g., HPLC, Differential Scanning Calorimetry).
-
Comparison: Compare the results to a control sample stored at ambient temperature. A significant decrease in the parent compound or the appearance of degradation products indicates thermal instability under the test conditions.
Visualizations
Chemical Structures and Influencing Factors
References
Safety Operating Guide
Safe Disposal of 2,6-dichloro-3-chlorosulfonyl-benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, a compound that, due to its chlorinated and sulfonyl functional groups, requires careful management as hazardous waste.
Hazard Profile and Safety Summary
Based on analogous compounds, this compound is expected to be a corrosive and irritant substance. It may cause severe skin burns and eye damage, and may be harmful if swallowed or inhaled.[1][2][3] The chlorosulfonyl group is reactive towards water and moisture, potentially liberating toxic and corrosive gases.[2]
| Hazard Classification (Anticipated) | Safety Precautions | Personal Protective Equipment (PPE) |
| Acute Toxicity | Avoid ingestion and inhalation.[1][2] | Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][4] |
| Skin Corrosion/Irritation | Avoid contact with skin.[1] | Use in a well-ventilated area or under a chemical fume hood.[1][4] |
| Serious Eye Damage/Irritation | Avoid contact with eyes.[1] | Ensure an eyewash station and safety shower are readily accessible.[3] |
| Environmental Hazard | Do not allow to enter drains or the environment.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., gloves, weighing paper, filter media) as hazardous waste.
-
Store this waste in a dedicated, clearly labeled, and sealed container. The container should be compatible with acidic and chlorinated compounds.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[5]
-
Wear the appropriate PPE, including respiratory protection if dust is generated.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[6]
-
For larger spills, or if the material is molten, it may be necessary to use an inert absorbent material like sand or vermiculite before collection.[1]
-
Do not use water to clean up spills, as the chlorosulfonyl group may react violently.
-
After cleanup, decontaminate the area with a suitable solvent (e.g., as recommended by your EHS department) and collect the cleaning materials as hazardous waste.
3. Container Management and Labeling:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][6]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.
-
Provide the waste hauler with a complete and accurate description of the waste.
-
Never dispose of this chemical down the drain or in the regular trash.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide and is based on data from structurally similar compounds. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety department. Always consult the most current local, state, and federal regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-dichloro-3-chlorosulfonyl-benzoic Acid
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2,6-dichloro-3-chlorosulfonyl-benzoic acid in the laboratory, from initial receipt to final disposal.
This document outlines the necessary personal protective equipment (PPE), operational procedures, and emergency protocols to ensure a safe laboratory environment. By adhering to these guidelines, you can minimize risks and build a strong foundation of safety and trust in your research endeavors.
Immediate Safety and Hazard Assessment
Key potential hazards include:
-
Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[4][5][6][9][10]
-
Irritation: May cause irritation to the respiratory tract if inhaled.[3][7][11]
-
Reactivity: The sulfonyl chloride group will react with water and other nucleophiles, potentially releasing corrosive hydrogen chloride (HCl) gas.[7][8][9][10]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical to ensure personal safety. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect from splashes. A full-face shield should be worn over the goggles to protect the entire face.[1][4][5][6] |
| Skin and Body Protection | Chemical-Resistant Lab Coat or Apron | A lab coat made of a chemical-resistant material is necessary to protect the skin and clothing from splashes and spills.[1][4][5] |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[1][4][5] | |
| Closed-toe Shoes | Shoes must fully cover the feet to protect against spills.[4] | |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][5][6][7] |
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area designated for corrosive and moisture-sensitive chemicals.[8]
-
Segregation: Keep it segregated from incompatible materials, especially bases, oxidizing agents, and water.[7][8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture and air.[8]
Handling and Use
-
Designated Area: All handling of this compound must be performed in a designated area, such as a chemical fume hood, to control exposure.[1]
-
Personal Protective Equipment: Always wear the full complement of PPE as outlined in the table above.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or fumes and prevent any contact with skin or eyes.[11]
-
Moisture Control: Use dry glassware and equipment, and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to moisture.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is readily accessible. Do not use water for cleanup. [2]
Disposal Plan
-
Waste Classification: Unused or contaminated this compound must be disposed of as hazardous waste.[2][12]
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2][12]
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][8][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is large, alert others and contact your institution's EHS department. For small spills, and only if you are trained to do so, cover the spill with a dry, inert absorbent material.[2] Scoop the material into a designated hazardous waste container. Do not use water.[2] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely managing this compound within a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. research.uga.edu [research.uga.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
